Ethyl isobutyrylacetate
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 4-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDSQRVMMXWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221758 | |
| Record name | Ethyl isobutyrylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-15-0 | |
| Record name | Ethyl isobutyrylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isobutyrylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl isobutyrylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl isobutyrylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isobutyrylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ISOBUTYRYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WMK56MNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Isobutyrylacetate
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
This compound, with the IUPAC name ethyl 4-methyl-3-oxopentanoate, is a β-keto ester. Its chemical structure is characterized by a central ketone group flanked by an ester and an isopropyl group.
The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | ethyl 4-methyl-3-oxopentanoate[1] |
| Synonyms | Ethyl isobutyroylacetate, 4-methyl-3-oxo-pentanoic acid ethyl ester[1] |
| CAS Number | 7152-15-0 |
| Molecular Formula | C₈H₁₄O₃[1][2] |
| SMILES | CCOC(=O)CC(=O)C(C)C[1] |
| InChI | 1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3[1][2] |
| InChIKey | XCLDSQRVMMXWMS-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 158.19 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 173 °C (lit.) |
| Melting Point | -9 °C (lit.) |
| Density | 0.98 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.425 (lit.) |
| Flash Point | 44 °C (closed cup)[3] |
| Solubility | Soluble in chloroform (B151607) and methanol.[4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound and are key to confirming its structure.[1][2]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule, such as the carbonyl groups of the ester and ketone.[1]
-
Mass Spectrometry (MS) : Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the compound.[1]
Reactivity and Chemical Reactions
This compound undergoes reactions typical of esters and ketones.
-
Hydrolysis : It can be hydrolyzed in the presence of an acid or base catalyst to produce isobutyric acid and ethanol (B145695).[5]
-
Transesterification : The ethoxy group of the ester can be exchanged with another alcohol.[5]
-
Reduction : The carbonyl groups can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.[5]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported.
Claisen Condensation Adaptation
A patented method involves a modified Claisen condensation.[5][6] This process utilizes potassium monoethyl malonate, anhydrous magnesium chloride, and triethylamine (B128534) in ethyl acetate.[5][6] The magnesium chloride acts as a Lewis acid to coordinate the enolate and minimize side reactions.[5] This method is reported to have a shorter reaction time of 6 hours at 35°C.[5]
The general workflow for this synthesis is outlined below.
Industrial Process
An industrial synthesis method involves the reaction of methyl isopropyl ketone with diethyl carbonate in the presence of sodium hydride in benzene, achieving an 81% yield.[5][7] The reaction proceeds through the formation of an enolate, which then attacks the diethyl carbonate.[5]
Other Synthetic Methods
Other reported synthetic routes include:
-
Direct Esterification : The reaction of isobutyric acid with ethanol using an acid catalyst.[5]
-
Acid Chloride Method : The reaction of isobutyryl chloride with ethanol in the presence of a base like pyridine.[5]
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. The equilibrium between these two forms is a key aspect of its reactivity.
Safety Information
This compound is a flammable liquid and vapor.[1] It is classified as a Flammable Liquid, Category 3. Appropriate personal protective equipment, including eyeshields, faceshields, and gloves, should be used when handling this chemical.[3]
Applications
This compound serves as an important intermediate in the synthesis of pharmaceuticals, such as the drug atorvastatin, and is a valuable chemical raw material.[8]
References
- 1. This compound | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(7152-15-0) 1H NMR spectrum [chemicalbook.com]
- 3. This compound 95 7152-15-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Buy this compound | 7152-15-0 [smolecule.com]
- 6. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
Ethyl isobutyrylacetate CAS number 7152-15-0
An In-depth Technical Guide to Ethyl Isobutyrylacetate (CAS 7152-15-0)
Introduction
This compound, with CAS number 7152-15-0, is a β-keto ester that serves as a significant intermediate in various chemical syntheses.[1] Its chemical structure, featuring both a ketone and an ester functional group, imparts a versatile reactivity profile, making it a valuable building block in organic chemistry. This compound is a clear, colorless to pale yellow liquid with a characteristic fruity odor.[2] In the pharmaceutical sector, it is recognized as a key intermediate for the synthesis of atorvastatin (B1662188), a widely used medication for lowering blood cholesterol.[1] Furthermore, it is utilized in the synthesis of novel piperazine (B1678402) derivatives investigated as potential multireceptor atypical antipsychotics that target dopamine (B1211576) and serotonin (B10506) receptors.[2][3] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, application in reactions, and analytical characterization.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
|---|---|
| CAS Number | 7152-15-0 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol [4] |
| IUPAC Name | ethyl 4-methyl-3-oxopentanoate[5] |
| Synonyms | Ethyl 4-methyl-3-oxopentanoate, 4-Methyl-3-oxo-pentanoic acid ethyl ester, Isobutyrylacetic acid ethyl ester[2][4] |
| InChI Key | XCLDSQRVMMXWMS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C(C)C |
| EC Number | 230-491-9 |
| Beilstein/REAXYS | 636726 |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical Form | Liquid |
| Appearance | Clear, colorless liquid[6] |
| Melting Point | -9 °C (lit.) |
| Boiling Point | 173 °C (lit.) |
| Density | 0.98 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.425 (lit.) |
| Flash Point | 44 °C (111.2 °F) - closed cup[4] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727); limited solubility in water.[2][7] |
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Data Availability |
|---|---|
| ¹H NMR | Spectra available through providers like ChemicalBook.[8] |
| ¹³C NMR | Spectra available through providers like ChemicalBook.[8] |
| IR (FTIR, ATR-IR) | Spectra available in the PubChem database.[5] |
| Mass Spectrometry (MS) | Spectra available through providers like ChemicalBook.[8] |
Synthesis and Manufacturing
This compound can be synthesized through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials.
Synthesis via Malonic Ester Condensation
A common laboratory and potential industrial synthesis involves the acylation of a malonic ester derivative. One detailed method uses potassium monoethyl malonate and isobutyryl chloride in the presence of magnesium chloride and triethylamine.[3][9] This approach offers the advantage of simple post-reaction workup and the ability to obtain a high-purity product.[9]
-
Reaction Setup: A three-necked flask is equipped with a stirrer, thermometer, and dropping funnel.
-
Initial Charging: Add 125 mL of ethyl acetate (B1210297) and 13.6 g (80 mmol) of potassium monoethyl malonate to the flask. Stir the mixture and cool to a temperature of 0-5 °C.
-
Reagent Addition: Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.
-
Heating and Stirring: Heat the mixture to 35 °C over a period of 30 minutes and continue stirring at this temperature for 6 hours.
-
Acylation: Cool the reaction mixture back down to 0 °C. Add 6 mL (57 mmol) of isobutyryl chloride dropwise, maintaining the temperature between 0-5 °C. After the addition is complete (approx. 1 hour), allow the reaction to proceed at room temperature for 12 hours.
-
Workup: Cool the mixture to 0 °C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20 °C. Separate the organic phase.
-
Extraction and Washing: Extract the aqueous layer with toluene (B28343) (3 x 40 mL). Combine all organic phases and wash with a saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated brine.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product is then distilled under reduced pressure to yield the final product (yield reported as 61%).
Caption: Workflow for the synthesis of this compound.
Industrial Synthesis via Claisen Condensation
An alternative industrial process involves the condensation of methyl isopropyl ketone with diethyl carbonate using a strong base like sodium hydride.[3]
-
Reaction Setup: Prepare a solution of diethyl carbonate and hexamethyl phosphoric acid triamide (HMPA) in benzene (B151609) in a suitable reactor.
-
Base Addition: Add sodium hydride (e.g., 80% in paraffin (B1166041) oil) to the solution.
-
Ketone Addition: Heat the mixture to 70-80 °C to initiate the reaction. Once started, cool to approximately 30 °C. Add a solution of methyl isopropyl ketone in benzene dropwise over a period of 2 hours, maintaining the temperature at 30 °C.
-
Reaction Completion: Allow the mixture to stand overnight.
-
Workup: Carefully add methanol with cooling to quench the excess sodium hydride. Acidify the mixture with aqueous hydrochloric acid.
-
Purification: The product is isolated through standard extraction and distillation procedures, achieving a reported yield of 81%.
Chemical Reactivity and Key Reactions
This compound exhibits reactivity characteristic of β-keto esters, including hydrolysis, transesterification, and reduction.
-
Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to isobutyric acid and ethanol.[3]
-
Transesterification: The ethyl group of the ester can be exchanged with other alkoxy groups by reacting with a different alcohol, which is a common method for synthesizing various esters.[3]
-
Reduction: Using strong reducing agents like lithium aluminum hydride (LiAlH₄), both the ketone and ester functionalities can be reduced to their corresponding alcohols.[3]
Caption: Key reactions of this compound.
Applications in Research and Drug Development
This compound is more than a simple organic ester; it is a strategic building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.
Intermediate for Atorvastatin
The compound is a crucial intermediate in the synthesis of Atorvastatin, a member of the statin class of drugs used to lower cholesterol and prevent cardiovascular disease.[1] Its structure provides a key fragment necessary for constructing the complex core of the atorvastatin molecule.
Synthesis of Atypical Antipsychotics
In the field of neuroscience and drug development, this compound is used to synthesize novel piperazine derivatives.[2][3] These derivatives have been investigated for their potential as multireceptor atypical antipsychotics, which can modulate the activity of crucial neurotransmitter receptors like dopamine and serotonin.[2][3]
Caption: Role as a key intermediate in pharmaceutical synthesis.
Safety and Handling
This compound is a flammable liquid and requires appropriate safety precautions during handling and storage. The toxicological properties have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[6]
Table 4: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS02 (Flame)[10] |
| Signal Word | Warning[10] |
| Hazard Statement | H226: Flammable liquid and vapor[10] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[11] |
| Storage Class | 3 - Flammable liquids |
Table 5: Handling and Storage Recommendations
| Aspect | Recommendation |
|---|---|
| Handling | Wash thoroughly after handling. Use only in a well-ventilated area. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame.[6][12] |
| Storage | Keep container closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizing agents). Store in a flammables-area.[6][12] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[10] |
Table 6: First Aid Measures
| Exposure Route | First Aid Measure |
|---|---|
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical aid.[6] |
| Skin | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] |
| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get immediate medical aid.[6] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |
Conclusion
This compound (CAS 7152-15-0) is a versatile chemical intermediate with significant value, particularly for the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthesis protocols, make it a reliable building block for complex molecules like atorvastatin and novel antipsychotic agents. Proper adherence to safety and handling protocols is essential due to its flammable nature. This guide provides the core technical information required by researchers and drug development professionals to effectively and safely utilize this compound in their work.
References
- 1. guidechem.com [guidechem.com]
- 2. CAS 7152-15-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 7152-15-0 [smolecule.com]
- 4. 异丁酰乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Isobutyrylacetic acid ethyl ester [chembk.com]
- 8. This compound(7152-15-0) 1H NMR spectrum [chemicalbook.com]
- 9. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 10. 异丁酰乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 7152-15-0 this compound AKSci B923 [aksci.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic Analysis of Ethyl Isobutyrylacetate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl isobutyrylacetate (also known as ethyl 4-methyl-3-oxopentanoate), a key organic intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |
| 4.19 | Quartet | 2H | 7.0 | -O-CH₂ -CH₃ |
| 3.50 | Singlet | 2H | - | -CO-CH₂ -CO- |
| 2.71 | Multiplet | 1H | 7.0 | -CH(CH₃ )₂ |
| 1.28 | Triplet | 3H | 7.0 | -O-CH₂-CH₃ |
| 1.14 | Doublet | 6H | 7.0 | -CH(CH₃ )₂ |
Note: The multiplicity of the signal at 2.71 ppm is reported as a multiplet due to the complexity of the splitting pattern.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] | Assignment |
| 202.7 | Ester C=O |
| 167.2 | Ketone C=O |
| 61.4 | -O -CH₂-CH₃ |
| 49.5 | -CO-CH₂ -CO- |
| 41.1 | -CH (CH₃)₂ |
| 18.2 | -CH(CH₃ )₂ |
| 14.1 | -O-CH₂-CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740 | C=O Stretch (Ester) |
| ~1715 | C=O Stretch (Ketone) |
| ~1200 | C-O Stretch (Ester) |
| 2870-2970 | C-H Stretch (Alkyl) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| 115 | [M - C₃H₇]⁺ |
| 87 | [M - C₄H₇O]⁺ |
| 71 | [C₄H₇O]⁺ |
| 43 | [C₃H₇]⁺ (Base Peak) |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a clean, dry NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. The spectral width is set to encompass all expected proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom. The spectral width is set to cover the expected range for organic molecules (typically 0-220 ppm). A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a uniform thin film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the infrared spectrum is acquired. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
A Technical Guide to the Physical Properties of Ethyl Isobutyrylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of ethyl isobutyrylacetate, specifically its boiling point and density. The information is presented to support laboratory research and development activities where this compound is utilized. This document outlines the experimentally determined values for these properties and provides detailed standard operating procedures for their verification.
Core Physical Properties
This compound, also known as ethyl 4-methyl-3-oxopentanoate, is a colorless liquid organic compound. An accurate understanding of its physical properties is fundamental for its application in chemical synthesis and formulation development.
Data Presentation
The essential physical properties of this compound are summarized in the table below for quick reference. These values are derived from peer-reviewed and reliable chemical data sources.
| Physical Property | Value | Temperature |
| Boiling Point | 173 °C | @ 760 mmHg |
| Density | 0.98 g/mL | 25 °C |
Experimental Protocols
The following sections detail the standard laboratory methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. The micro-boiling point or Thiele tube method is a common and accurate procedure for determining this value, especially when working with small sample volumes.[1]
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 200 °C range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or thread
-
Heating source (Bunsen burner or heating mantle)
-
Liquid paraffin (B1166041) or other suitable heating oil
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of this compound (a few milliliters) is placed into the small test tube.[2]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[3]
-
Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3] This assembly is then inserted into the Thiele tube containing the heating oil.[1]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[1] This design facilitates the circulation of the oil, ensuring even heat distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[4]
-
Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[1]
-
Verification: For accuracy, the determination should be repeated at least once.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an analytical balance.[5][6]
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to at least 0.001 g)
-
Pasteur pipette or dropper
Procedure:
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using the analytical balance and recorded.[7]
-
Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[5][7]
-
Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is then measured and recorded.[7]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[8] The density is then calculated using the formula: Density = Mass / Volume[5]
-
Repeatability: To ensure precision, the measurement should be repeated multiple times, and the average density calculated.[7]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wjec.co.uk [wjec.co.uk]
An In-Depth Technical Guide to the Synthesis of Ethyl Isobutyrylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl isobutyrylacetate, a valuable β-keto ester, serves as a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the principal synthetic routes starting from isobutyric acid and its derivatives. Detailed experimental protocols, comparative analysis of quantitative data, and mechanistic insights are presented to aid researchers in the selection and optimization of synthetic strategies. The methodologies covered include the acylation of malonates, crossed Claisen-type condensations, and the utilization of activated carboxylic acid derivatives, offering a range of options adaptable to various laboratory and industrial settings.
Introduction
Ethyl 4-methyl-3-oxopentanoate, commonly known as this compound, is a key building block in organic synthesis. Its bifunctional nature, possessing both ester and ketone moieties, allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This guide focuses on the practical synthesis of this compound from readily available starting materials, with a particular emphasis on isobutyric acid and its derivatives.
Synthetic Pathways
Several synthetic strategies have been developed for the preparation of this compound. The most prominent and practical routes are detailed below.
Acylation of Monoethyl Malonate
A robust and high-yielding method involves the acylation of a malonic acid monoester derivative with an activated form of isobutyric acid, such as isobutyryl chloride. This approach offers good control over the reaction and avoids self-condensation byproducts often encountered in traditional Claisen condensations.
Reaction Scheme:
A notable example of this method utilizes potassium monoethyl malonate in the presence of magnesium chloride and triethylamine (B128534), affording the desired product in good yield.[1]
Crossed Claisen-Type Condensation: Acylation of Ethyl Isobutyrate
While a direct self-condensation of ethyl isobutyrate is not efficient, a crossed Claisen-type condensation involving the acylation of the ethyl isobutyrate enolate with isobutyryl chloride presents a viable pathway. This method requires a strong, non-nucleophilic base to generate the enolate, followed by the introduction of the acylating agent. A similar procedure using triphenylmethylsodium as the base and benzoyl chloride as the acylating agent has been well-documented, and this principle can be extended to the use of isobutyryl chloride.[2] The expected yield for the reaction with isobutyryl chloride is approximately 55%.[2]
Reaction Scheme:
(Note: The primary product of this reaction is ethyl isobutyrylisobutyrate, not this compound. This route is included for completeness of related Claisen-type reactions starting from isobutyrate derivatives.)
Condensation of Methyl Isopropyl Ketone with Diethyl Carbonate
An alternative and industrially relevant approach involves the condensation of methyl isopropyl ketone (3-methyl-2-butanone) with diethyl carbonate. This reaction is typically mediated by a strong base, such as sodium hydride, and proceeds via the formation of a ketone enolate which then attacks the electrophilic carbonyl of the diethyl carbonate. This method has been reported to provide a high yield of the target molecule.[3]
Reaction Scheme:
Synthesis via Meldrum's Acid
The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides a versatile route to β-keto esters. The general strategy involves the acylation of Meldrum's acid with an activated derivative of isobutyric acid, such as isobutyryl chloride, followed by alcoholysis of the resulting acyl-Meldrum's acid.[4]
Reaction Scheme:
-
Acylation: (CH₃)₂CHCOCl + Meldrum's Acid --(Pyridine)--> Isobutyryl-Meldrum's Acid
-
Ethanolysis: Isobutyryl-Meldrum's Acid + C₂H₅OH --(Reflux)--> (CH₃)₂CHCOCH₂COOC₂H₅ + Acetone + CO₂
Quantitative Data Summary
The following table summarizes the key quantitative data for the discussed synthetic methods, allowing for a direct comparison of their efficiencies.
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Acylation of Monoethyl Malonate | Potassium monoethyl malonate, Isobutyryl chloride | MgCl₂, Triethylamine, Ethyl acetate (B1210297) | 18 hours | 0-35 | 61 | [1] |
| Condensation of Methyl Isopropyl Ketone | Methyl isopropyl ketone, Diethyl carbonate | Sodium hydride, Benzene (B151609), Hexamethylphosphoramide (B148902) | >12 hours | 30-80 | 81 | [3] |
| Acylation of Ethyl Isobutyrate* | Ethyl isobutyrate, Isobutyryl chloride | Triphenylmethylsodium (analogous) | Several hours | Room Temp. | ~55 | [2] |
*Note: This reaction yields ethyl isobutyrylisobutyrate.
Experimental Protocols
Protocol for Acylation of Monoethyl Malonate
Materials:
-
Potassium monoethyl malonate (13.6 g, 80 mmol)
-
Anhydrous magnesium chloride (9.12 g, 96 mmol)
-
Triethylamine (27.8 mL, 0.2 mol)
-
Ethyl acetate (125 mL)
-
Isobutyryl chloride (6 mL, 57 mmol)
-
13% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
Procedure: [1]
-
To a three-necked flask equipped with a stirrer and a thermometer, add ethyl acetate (125 mL) and potassium monoethyl malonate (13.6 g).
-
Cool the mixture to 0-5 °C with stirring.
-
Sequentially add anhydrous magnesium chloride (9.12 g) and triethylamine (27.8 mL).
-
Warm the reaction mixture to 35 °C over 30 minutes and stir for 6 hours at this temperature.
-
Cool the mixture to 0 °C and add isobutyryl chloride (6 mL) dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Cool the reaction mixture to 0 °C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20 °C.
-
Separate the organic phase. Extract the aqueous layer three times with toluene (40 mL each).
-
Combine the organic phases and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated sodium chloride solution.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol for Condensation of Methyl Isopropyl Ketone with Diethyl Carbonate
Materials:
-
Methyl isopropyl ketone (86 g total)
-
Diethyl carbonate (850 cc)
-
Sodium hydride (60 g, 80% in paraffin (B1166041) oil)
-
Benzene (600 cc total)
-
Hexamethylphosphoramide (200 cc)
-
Aqueous hydrochloric acid
Procedure: [3]
-
In a suitable reaction vessel, prepare a solution of benzene (400 cc), diethyl carbonate (850 cc), hexamethylphosphoramide (200 cc), and sodium hydride (60 g).
-
Add an initial portion of methyl isopropyl ketone (10 g) to the solution and heat to 70-80 °C to initiate the reaction.
-
Once the reaction has started, cool the mixture to approximately 30 °C.
-
Add a solution of the remaining methyl isopropyl ketone (76 g) in benzene (200 cc) dropwise over a period of 2 hours, maintaining the temperature at 30 °C.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Carefully quench the reaction by adding methanol with cooling.
-
Acidify the mixture with aqueous hydrochloric acid.
-
Perform a suitable workup (e.g., extraction with an organic solvent, washing, and drying) to isolate the crude product.
-
Purify the product by vacuum distillation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of synthetic pathways to this compound.
Caption: Experimental workflow for the malonate-based synthesis.
Caption: Workflow for ketone condensation with diethyl carbonate.
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with its own advantages and considerations. The acylation of monoethyl malonate offers a controlled and reliable route, while the condensation of methyl isopropyl ketone with diethyl carbonate provides a high-yielding alternative suitable for larger-scale production. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. This guide provides the necessary technical details to enable informed decisions and successful execution of the synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis of Ethyl Isobutyrylacetate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of ethyl isobutyrylacetate, a key intermediate in various chemical processes, with a focus on the Claisen condensation reaction. This document details the theoretical underpinnings, experimental protocols, and quantitative data associated with viable synthetic routes.
Introduction to the Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. The reaction proceeds via the nucleophilic attack of an enolate ion, formed from one ester, on the carbonyl group of a second ester molecule.
For the synthesis of this compound, a crossed Claisen condensation is necessary, involving two different ester reactants. A significant challenge in crossed Claisen condensations is the potential for the formation of a mixture of four different products, which can complicate purification and reduce the yield of the desired product. To overcome this, a common strategy is to use one ester that lacks α-hydrogens, and therefore cannot form an enolate, to act solely as the electrophile. Common non-enolizable esters used for this purpose include diethyl carbonate and ethyl formate.
Synthetic Pathways to this compound
Two primary Claisen-type condensation routes for the synthesis of this compound are presented here:
-
Route A: A Claisen-type condensation of methyl isopropyl ketone with diethyl carbonate.
-
Route B: A crossed Claisen condensation of ethyl isobutyrate with a non-enolizable ester (diethyl carbonate or ethyl formate).
Data Presentation
The following tables summarize the quantitative data for the described synthetic routes.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Route A: Ketone-Ester Condensation | Route B: Crossed Ester Condensation (Representative) |
| Nucleophile | Methyl Isopropyl Ketone | Ethyl Isobutyrate |
| Electrophile | Diethyl Carbonate | Diethyl Carbonate or Ethyl Formate |
| Base | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) |
| Solvent | Benzene (B151609), Hexamethylphosphoramide | Toluene or Diethyl Ether |
| Temperature | 30-80°C | Room Temperature to Reflux |
| Reaction Time | Overnight | 2-4 hours |
| Yield | 81%[1] | Not specified (representative) |
Table 2: Reagent Quantities for Laboratory-Scale Synthesis
| Reagent | Route A: Ketone-Ester Condensation | Route B: Crossed Ester Condensation (Representative) |
| Nucleophile | 86 g | 11.6 g (0.1 mol) |
| Electrophile | 850 cc | 14.2 g (0.12 mol) |
| Base | 60 g (80% in paraffin (B1166041) oil) | 6.8 g (0.1 mol) of NaOEt or 2.4 g (0.1 mol) of NaH |
| Solvent | 400 cc Benzene, 200 cc HMPA | 100 mL |
Experimental Protocols
Route A: Claisen-type Condensation of Methyl Isopropyl Ketone and Diethyl Carbonate
This protocol is adapted from a known industrial process for the synthesis of this compound.[1][2]
Materials:
-
Methyl isopropyl ketone
-
Diethyl carbonate
-
Sodium hydride (80% dispersion in paraffin oil)
-
Benzene
-
Hexamethylphosphoramide (HMPA) - Caution: HMPA is a carcinogen.
-
Aqueous Hydrochloric Acid
Procedure:
-
To a solution of 400 cc of benzene, 850 cc of diethyl carbonate, and 200 cc of hexamethyl phosphoric acid triamide, add 60 g of sodium hydride (80% in paraffin oil).
-
Add 10 g of methyl isopropyl ketone to the mixture and heat to 70-80°C to initiate the reaction.
-
Once the reaction has started, cool the mixture to approximately 30°C.
-
Over a period of 2 hours, add a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene dropwise, maintaining the temperature at 30°C.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Carefully quench the reaction by the slow addition of methanol with cooling.
-
Acidify the mixture with aqueous hydrochloric acid.
-
Perform an aqueous workup to isolate the organic phase.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Route B: Crossed Claisen Condensation of Ethyl Isobutyrate and Diethyl Carbonate (Representative Protocol)
This representative protocol is based on general procedures for crossed Claisen condensations using a non-enolizable ester.
Materials:
-
Ethyl isobutyrate
-
Diethyl carbonate
-
Sodium ethoxide or Sodium hydride
-
Toluene or Diethyl ether (anhydrous)
-
Aqueous Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a suspension of sodium ethoxide (6.8 g, 0.1 mol) in 100 mL of anhydrous toluene.
-
To the stirred suspension, add ethyl isobutyrate (11.6 g, 0.1 mol) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add diethyl carbonate (14.2 g, 0.12 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and then quench by carefully pouring it into 100 mL of ice-cold 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the base-catalyzed Claisen condensation.
Caption: General mechanism of the Claisen condensation.
Experimental Workflow
The following diagram outlines the key steps in a typical laboratory synthesis and purification of this compound via crossed Claisen condensation.
Caption: Experimental workflow for synthesis and purification.
References
An In-depth Technical Guide to Keto-Enol Tautomerism in Ethyl Isobutyrylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for the reactivity, stability, and biological activity of molecules. This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl isobutyrylacetate (ethyl 4-methyl-3-oxopentanoate), a β-ketoester of interest in synthetic and medicinal chemistry. While specific thermodynamic data for this compound is not extensively available in the literature, this guide leverages data from the closely related and well-studied ethyl acetoacetate (B1235776) to illustrate the principles and quantitative analysis of this equilibrium. This document details the underlying principles of tautomerism, the influence of solvent effects, and provides standardized experimental protocols for the determination of tautomeric ratios using Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide includes visualizations of the tautomeric equilibrium, a detailed experimental workflow, and a representative synthetic pathway to facilitate a deeper understanding of the core concepts.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). Tautomers are constitutional isomers that readily interconvert. For β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond, resulting in a measurable equilibrium between the two tautomers in solution.
The position of this equilibrium is crucial as the keto and enol forms exhibit different physical and chemical properties. The enol form, or its corresponding enolate, is often the key reactive intermediate in many synthetic transformations, including alkylations and condensations. Therefore, controlling the keto-enol equilibrium is paramount for directing the outcomes of chemical reactions.
The Tautomeric Equilibrium of this compound
This compound exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring.
Influence of Solvent on the Tautomeric Equilibrium
The solvent plays a critical role in determining the ratio of keto to enol tautomers. This is one of the most significant factors influencing the position of the equilibrium. Generally, for β-ketoesters, polar solvents tend to stabilize the more polar keto form, thus shifting the equilibrium in its favor. Conversely, non-polar solvents favor the enol form, which is stabilized by intramolecular hydrogen bonding.
Due to a lack of specific quantitative data for this compound in the literature, the following table presents data for the closely related ethyl acetoacetate to illustrate the solvent effect. The principles governing this effect are directly applicable to this compound.
Table 1: Keto-Enol Equilibrium of Ethyl Acetoacetate in Various Solvents at 32 °C
| Solvent | Dielectric Constant (ε) | % Enol | % Keto | Keq = [Enol]/[Keto] |
| Carbon Tetrachloride (CCl₄) | 2.2 | 49 | 51 | 0.96 |
| Chloroform (CDCl₃) | 4.8 | 17 | 83 | 0.20 |
| Methanol (CD₃OD) | 32.7 | 27 | 73 | 0.37 |
| Water (D₂O) | 78.5 | <2 | >98 | <0.02 |
| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | 9 | 91 | 0.10 |
Data compiled and adapted from literature sources for ethyl acetoacetate.
Experimental Determination of Tautomeric Equilibrium
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and direct method for quantifying the keto-enol ratio. The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.
Key ¹H NMR Signals for this compound
-
Keto Form:
-
α-Methylene protons (-CH₂-): Typically observed around 3.4-3.5 ppm (singlet).
-
Methine proton (-CH-): Around 2.7 ppm (septet).
-
Methyl protons of isobutyryl group (-CH(CH₃)₂): Around 1.1 ppm (doublet).
-
Ethyl ester protons (-OCH₂CH₃): Quartet around 4.2 ppm and triplet around 1.3 ppm.
-
-
Enol Form:
-
Vinylic proton (=CH-): Typically observed around 5.0-5.1 ppm (singlet).
-
Enolic hydroxyl proton (-OH): A broad singlet, often downfield (>10 ppm).
-
Methyl protons of isobutyryl group (=C(CH₃)₂): Around 1.9-2.0 ppm (singlet).
-
Ethyl ester protons (-OCH₂CH₃): Quartet around 4.1 ppm and triplet around 1.2 ppm.
-
Experimental Protocol for ¹H NMR Analysis
-
Sample Preparation: Prepare a ~0.1 M solution of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Equilibration: Allow the solution to stand at a constant temperature for at least 30 minutes to ensure the keto-enol equilibrium is established.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the signals for the enol vinylic proton (Ienol) and the keto α-methylene protons (Iketo).
-
Calculate the percentage of the enol form using the following equation: % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100
-
The division of the keto integral by 2 is necessary to normalize for the number of protons each signal represents (1H for the enol vinylic proton vs. 2H for the keto α-methylene protons).
-
Calculate the equilibrium constant (Keq): Keq = [% Enol] / [% Keto]
-
Synthesis of this compound
This compound can be synthesized via several methods, with the Claisen condensation being a common approach. A notable industrial process involves the reaction of methyl isopropyl ketone with diethyl carbonate in the presence of a strong base like sodium hydride. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile.
Conclusion
The keto-enol tautomerism of this compound is a dynamic equilibrium that is highly sensitive to the surrounding chemical environment, particularly the solvent. Understanding and quantifying this equilibrium is essential for professionals in drug development and chemical synthesis, as it governs the reactivity and stability of the molecule. While specific thermodynamic data for this compound remains an area for further investigation, the principles and experimental protocols outlined in this guide provide a robust framework for its study. The use of ¹H NMR spectroscopy offers a direct and reliable method for determining the tautomeric ratio, enabling researchers to control and leverage this fundamental chemical behavior in their work.
An In-depth Technical Guide to the Chemical Reactions of Ethyl Isobutyrylacetate: Hydrolysis and Reduction
For Researchers, Scientists, and Drug Development Professionals
Ethyl isobutyrylacetate is a versatile β-keto ester intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its chemical reactivity, particularly through hydrolysis and reduction pathways, is crucial for its effective utilization in complex molecular syntheses. This technical guide provides a detailed overview of these key transformations, including reaction mechanisms, experimental protocols, and quantitative data.
Hydrolysis of this compound
The hydrolysis of this compound involves the cleavage of the ester bond to yield isobutyrylacetic acid (a β-keto acid) and ethanol (B145695).[2] This reaction can be catalyzed by either acid or base.[3] The subsequent decarboxylation of the resulting β-keto acid to form a ketone is a common secondary reaction, particularly under acidic conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of esters is a reversible process.[3][4] The reaction is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid.[3] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by water.[4]
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the salt of the carboxylic acid and an alcohol.[3][4] This method is often preferred due to its irreversibility and the ease of separating the products.[3] The reaction proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester.[4]
Reaction Pathways and Experimental Workflow
Caption: Reaction pathways for acid and base-catalyzed hydrolysis of this compound.
Caption: General experimental workflow for the hydrolysis of this compound.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation (General Procedure for β-Keto Esters)
This protocol is adapted from general procedures for the hydrolysis and decarboxylation of β-keto esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) with an excess of a dilute mineral acid (e.g., 10% aqueous HCl or H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ketone product. Purify further by distillation or column chromatography if necessary.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) to the β-Keto Acid Salt
This protocol is a general procedure for the alkaline hydrolysis of β-keto esters.[5]
-
Reaction Setup: Dissolve this compound (1 equivalent) in an aqueous solution of a strong base (e.g., 1 M NaOH) at room temperature.
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Extract the aqueous solution with an organic solvent (e.g., methyl t-butyl ether) to remove any unreacted ester.
-
Isolation (as the acid): Carefully acidify the aqueous layer with a strong acid (e.g., 1 M H₂SO₄) to a pH of approximately 2.
-
Extraction: Extract the resulting β-keto acid multiple times with an organic solvent.
-
Purification: Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to yield the crude isobutyrylacetic acid.
Quantitative Data
| Reaction | Catalyst/Reagent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Hydrolysis of a β-keto ester | 1 M NaOH (aq) | Room Temp | Overnight | β-keto acid | Not specified | [5] |
| Acid-catalyzed hydrolysis of ethyl acetate | 0.5 N HCl | Not specified | Various | Acetic acid | Not specified (kinetics study) | [6] |
Reduction of this compound
The reduction of this compound can target either the ketone or the ester functional group, or both, depending on the reducing agent and reaction conditions. The primary products of interest are the corresponding β-hydroxy ester or the 1,3-diol.
Reduction of the Ketone Group
The selective reduction of the ketone in the presence of the ester can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄).[7] This reaction typically yields the β-hydroxy ester.
Reduction of Both Ketone and Ester Groups
Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functionalities to yield the corresponding 1,3-diol. While NaBH₄ is generally less reactive towards esters, its reactivity can be enhanced with additives or by increasing the reaction temperature, allowing for the reduction of both groups.[8][9]
Reaction Pathways and Experimental Workflow
Caption: Reaction pathways for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
Experimental Protocols
Protocol 3: Reduction of the Ketone Group with Sodium Borohydride (Adapted from Ethyl Acetoacetate Reduction)
This protocol is based on the reduction of the structurally similar ethyl acetoacetate.[10]
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Cooling: Cool the flask in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (0.5 equivalents) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Cautiously quench the excess hydride by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Solvent Removal: Remove most of the ethanol using a rotary evaporator.
-
Work-up and Extraction: Extract the aqueous residue with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the resulting β-hydroxy ester by distillation or column chromatography.
Protocol 4: Reduction of Both Carbonyls with Sodium Borohydride and a Lewis Acid (General Procedure)
This procedure is a general method for the enhanced reduction of esters using NaBH₄.[8][9]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or diglyme.
-
Additive: Add a Lewis acid such as lithium chloride (LiCl) or calcium chloride (CaCl₂).
-
Reagent Addition: Add sodium borohydride (excess, e.g., 2-4 equivalents) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC.
-
Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench with water, followed by an acidic workup (e.g., with 1 M HCl).
-
Extraction and Purification: Extract the product into an organic solvent, dry, concentrate, and purify by distillation or column chromatography to obtain the 1,3-diol.
Quantitative Data
| Reaction | Substrate | Reducing Agent | Conditions | Product | Yield (%) | Reference |
| Reduction of aromatic esters | Aromatic ester | NaBH₄ in Methanol | Reflux in THF | Corresponding alcohol | ~90 | [8] |
| Reduction of aliphatic esters | Aliphatic ester | NaBH₄ | Protic solvents | Extremely slow | Low | [8] |
| Reduction of ethyl laurate | Ethyl laurate | NBu₄BH₄ | Dichloromethane, 25°C, 4 days | Lauryl alcohol | 25 | [8] |
Conclusion
This compound is a valuable synthetic intermediate whose utility is greatly enhanced by a comprehensive understanding of its hydrolysis and reduction reactions. While general procedures for these transformations on β-keto esters are well-established, specific, optimized protocols and quantitative yield data for this compound itself are less commonly reported. The information and protocols provided in this guide serve as a strong foundation for researchers to develop and apply these reactions in their synthetic endeavors. Further investigation and optimization of these reactions for this compound are warranted to fully exploit its synthetic potential.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 7152-15-0 [smolecule.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nitt.edu [nitt.edu]
- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chegg.com [chegg.com]
Ethyl Isobutyrylacetate: A Comprehensive Technical Guide for Organic Synthesis
Ethyl isobutyrylacetate (EIBA) is a versatile β-keto ester that serves as a crucial intermediate in a wide array of organic syntheses. Its unique structural features, combining both an ester and a ketone functional group, allow for a diverse range of chemical transformations, making it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role in modern drug development.
Physicochemical and Safety Properties
This compound is a flammable, clear liquid with a characteristic fruity odor.[1] A summary of its key physical and chemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | |
| CAS Number | 7152-15-0 | [2] |
| Appearance | Clear liquid | [1] |
| Melting Point | -9 °C (lit.) | [3][4] |
| Boiling Point | 173 °C (lit.) | [3][4] |
| Density | 0.98 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.425 (lit.) | [3][4] |
| Flash Point | 44 °C (111.2 °F) - closed cup | |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727). | [3][4] |
Table 2: Safety and Hazard Information
| Category | Information | Source |
| GHS Pictogram | GHS02 (Flame) | |
| Signal Word | Warning | [2] |
| Hazard Statement | H226: Flammable liquid and vapor | [2] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [2] |
| Storage Class Code | 3 (Flammable liquids) | |
| WGK | 3 | |
| Personal Protective Equipment | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter. |
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with distinct advantages depending on the desired scale and purity.
This method involves the deacetylation of an α-acetylated precursor.
Experimental Protocol:
-
Dissolve 38.8 grams of α-acetyl this compound in 150 mL of ether in a 500 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel.[5]
-
Cool the mixture to -5°C.[5]
-
Add 120 mL of pre-cooled 10% ammonia (B1221849) water dropwise while maintaining the temperature between -5°C and 0°C.[5]
-
After the addition is complete, continue the reaction for 2 hours at this temperature.[5]
-
Separate the ether layer. Extract the aqueous phase twice with 50 mL portions of ether.[5]
-
Combine the ether layers and add them to 160 mL of 5% hydrochloric acid, stirring at -5°C to 0°C for 2 hours.[5]
-
Separate the ether layer again and extract the aqueous phase twice with 50 mL portions of ether.[5]
-
Combine the final ether layers, wash with a saturated sodium bicarbonate solution, and evaporate the ether under atmospheric pressure.[5]
-
Collect the fraction at 48-50°C/670Pa to obtain this compound. This protocol reports a yield of 75.2% with a purity of 99.6% (GC).[5]
This process utilizes potassium monoethyl malonate and isobutyryl chloride and is noted for its simple post-treatment and high product purity.[6]
Experimental Protocol:
-
In a three-neck flask, add 125 mL of ethyl acetate (B1210297) and 13.6 g (80 mmol) of potassium monoethyl malonate. Stir and cool the mixture to 0-5°C.[6]
-
Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.[6]
-
Heat the mixture to 35°C over 30 minutes and maintain stirring at this temperature for 6 hours.[6]
-
Cool the reaction to 0°C and add 6 mL (57 mmol) of isobutyryl chloride dropwise over approximately 1 hour, keeping the temperature between 0-5°C.[6]
-
Allow the reaction to proceed at room temperature for 12 hours.[6]
-
Cool the mixture back to 0°C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20°C.[6]
-
Separate the organic phase. Extract the aqueous layer with toluene (B28343) (3 x 40 mL).[6]
-
Combine all organic phases, wash with saturated sodium bicarbonate solution until neutral, and then wash with 25 mL of saturated brine.[6]
-
Evaporate the solvent and distill the crude product under reduced pressure to yield the final product. This method reports a yield of 61%.[6]
Caption: Workflow for the synthesis of EIBA using the MgCl2/TEA method.
An industrial process achieves high yields by reacting methyl isopropyl ketone with diethyl carbonate.
Experimental Protocol:
-
Prepare a solution of 400 cc of benzene (B151609), 850 cc of diethyl carbonate, 200 cc of hexamethyl phosphoric acid triamide, and 60 g of sodium hydride (80% in paraffin (B1166041) oil).[7]
-
Add 10 g of methyl isopropyl ketone to the solution and heat to 70-80°C to initiate the reaction.[7]
-
Once the reaction starts, cool the mixture to approximately 30°C.[7]
-
Over a period of 2 hours, add a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene dropwise at 30°C.[7]
-
Let the mixture stand overnight.[7]
-
Carefully add methanol with cooling, followed by acidification with aqueous hydrochloric acid.[7]
-
The workup proceeds as described in the original source, yielding 81% of the final product.[7]
Applications in Organic Synthesis
This compound's reactivity makes it a cornerstone intermediate for synthesizing more complex molecules, particularly in the pharmaceutical sector.
-
Hydrolysis: In the presence of an acid or base catalyst, EIBA can be hydrolyzed to yield isobutyric acid and ethanol.[1]
-
Transesterification: The ethyl group can be exchanged by reacting EIBA with another alcohol to synthesize different esters.[1]
-
Reduction: Using strong reducing agents like lithium aluminum hydride, the keto and ester groups can be reduced to their corresponding alcohols.[1]
EIBA is a documented intermediate in the synthesis of several significant pharmaceutical agents.
-
Atorvastatin Intermediate: It is a key raw material for preparing intermediates used in the synthesis of atorvastatin, a widely used cholesterol-lowering drug.[5]
-
DGAT1 Inhibitors: It serves as a precursor in the synthesis of pyrazinecarboxamide-based diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are investigated for the treatment of obesity.[1]
-
Atypical Antipsychotics: EIBA is used to synthesize piperazine (B1678402) derivatives that act as multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors.[1]
Caption: The central role of EIBA as a precursor in various industries.
Conclusion
This compound is a fundamentally important chemical intermediate with a broad spectrum of applications. Its utility is rooted in its straightforward synthesis and the versatile reactivity of its β-keto ester moiety. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of EIBA's properties and reaction protocols is essential for leveraging its full potential in the creation of novel and valuable compounds. The synthetic pathways and applications detailed in this guide underscore its continued relevance in modern organic chemistry.
References
- 1. Buy this compound | 7152-15-0 [smolecule.com]
- 2. This compound | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 7152-15-0 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Safety and handling precautions for ethyl isobutyrylacetate
An In-depth Technical Guide to the Safety and Handling of Ethyl Isobutyrylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 7152-15-0), also known as ethyl 4-methyl-3-oxopentanoate, is a beta-keto ester utilized in various chemical syntheses.[1] Its structural features make it a valuable building block in the development of more complex molecules, including pharmaceutical intermediates. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This guide provides comprehensive safety and handling information for this compound, compiled from reputable safety data sheets (SDS) to support researchers and professionals in its safe application.
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor.[2][3] While its toxicological properties have not been fully investigated, it is known to cause irritation upon contact.[1]
-
Signal Word : Warning[2]
-
Hazard Statements : H226: Flammable liquid and vapor[3]
-
Primary Hazards : May cause eye, skin, respiratory, and digestive tract irritation.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing experiments, understanding its behavior under various conditions, and planning for safe storage and handling.
| Property | Value | Reference(s) |
| CAS Number | 7152-15-0 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ / (CH₃)₂CHCOCH₂COOC₂H₅ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 173 °C (literature) | |
| Melting Point | -9 °C (literature) | |
| Density | 0.98 g/mL at 25 °C (literature) | |
| Refractive Index | n20/D 1.425 (literature) |
Fire and Explosion Hazard Data
This compound is a flammable liquid, presenting a significant fire risk if not handled and stored correctly.[1][2] All work should be conducted away from open flames, sparks, and other sources of ignition.
| Property | Value | Reference(s) |
| Flash Point | 44 °C (111.2 °F) - Closed Cup | [1] |
| Autoignition Temperature | Not available | [1] |
| Explosion Limits | Lower: Not available, Upper: Not available | [1] |
| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, or appropriate foam. | [1][2] |
| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, irritating and toxic fumes. | [1][2] |
Detailed Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Use only in a well-ventilated area.[1] Process enclosures, local exhaust ventilation, or other engineering controls should be used to maintain airborne levels below any recommended exposure limits.[1]
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2]
Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Keep away from heat, sparks, and open flames.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Empty containers retain product residue and can be dangerous; do not pressurize, cut, weld, or expose them to ignition sources.[1]
Storage Requirements
-
Store in a designated "Flammables-area."[1]
-
Keep containers tightly closed when not in use.[1]
-
Keep away from all sources of ignition, including heat, sparks, and flames.[1][2]
-
Store away from incompatible substances, such as strong oxidizing agents.[1][2]
Emergency Procedures and Experimental Workflows
The following sections and diagrams outline the required responses to emergency situations involving this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure. Always seek medical attention following any exposure.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1][2]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid.[1][2]
-
Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[1][2]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Caption: First aid workflow following exposure to this compound.
Accidental Release Measures
A prompt and safe response is required to mitigate the hazards of a spill.
-
Personal Precautions : Ensure adequate ventilation and wear proper personal protective equipment (PPE) as outlined in Section 5.1.[1][2]
-
Environmental Precautions : Prevent the spill from entering drains or waterways.
-
Containment and Cleanup :
References
GHS Hazard Classification of Ethyl Isobutyrylacetate: A Technical Guide
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for ethyl isobutyrylacetate. It is intended for researchers, scientists, and professionals in drug development who handle this substance. This document outlines its primary hazards, summarizes key physicochemical data, and describes the standard experimental methodologies for hazard determination.
Introduction
This compound (CAS No. 7152-15-0) is an ester with the molecular formula C8H14O3.[1] It is a clear, colorless liquid used as a laboratory chemical.[1][2] A thorough understanding of its hazard profile is essential for safe handling, storage, and use in a research and development setting.
GHS Hazard Classification
The primary GHS hazard classification for this compound is as a flammable liquid.[2][3][4] While some sources indicate potential for skin and eye irritation, these have not led to a harmonized GHS classification for these endpoints.[1] The toxicological properties of the substance have not been fully investigated.[2][5]
Table 1: GHS Classification of this compound
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |
Source: Aggregated data from ECHA C&L Inventory, Fisher Scientific, and Sigma-Aldrich.[2][3][4]
Physicochemical Properties
The physical and chemical properties of a substance are fundamental to its GHS classification, particularly for physical hazards like flammability.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][2] |
| Boiling Point | 173 °C at 760 mmHg | [1][4] |
| Melting Point | -9 °C | [1][4] |
| Flash Point | 44 °C (111.2 °F) - closed cup | [1][4] |
| Specific Gravity | 0.980 g/cm³ at 25 °C | [1][2][4] |
| Solubility | Not available | [1][2] |
Toxicological Data
Comprehensive toxicological data for this compound is limited. Safety Data Sheets consistently state that acute toxicity data (LD50/LC50) is not available and that the toxicological properties have not been fully investigated.[1][2]
-
Acute Toxicity: No quantitative data (LD50 or LC50) are available.[1]
-
Skin Corrosion/Irritation: May cause skin irritation, but data is insufficient for a formal GHS classification.[1]
-
Serious Eye Damage/Irritation: May cause eye irritation, but data is insufficient for a formal GHS classification.[1]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data are available to indicate that this compound is a carcinogen, mutagen, or reproductive toxin.[1]
Experimental Protocols for GHS Hazard Determination
While specific experimental reports for this compound are not publicly available, the GHS classification is based on standardized testing methods, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
5.1. Flammable Liquids (OECD Test Guideline 436)
The classification of a substance as a Flammable Liquid Category 3 is determined by its flash point and initial boiling point.
-
Objective: To determine the flash point of a liquid to assess its fire hazard.
-
Methodology: A closed-cup equilibrium method is typically used. A specified quantity of the sample is introduced into a test cup, which is then closed. The temperature of the sample is increased, and at intervals, an ignition source is applied to the vapors in the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Classification Criteria (Category 3): Flash point ≥ 23 °C and ≤ 60 °C. This compound, with a flash point of 44 °C, falls squarely into this category.[1][4]
5.2. Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Objective: To assess the potential for skin irritation and corrosion.
-
Methodology: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of skin (approx. 6 cm²) of a test animal (typically an albino rabbit) under a gauze patch. The patch is removed after a set exposure period (e.g., 4 hours). The skin is then observed and graded for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Classification: The classification is based on the mean scores for erythema and edema. While this compound is noted to "may cause skin irritation," the lack of a formal classification suggests that test results did not meet the GHS criteria for classification.[1]
5.3. Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Objective: To assess the potential for eye irritation and corrosion.
-
Methodology: A small amount of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals after instillation.
-
Classification: Classification is based on the severity and persistence of the observed effects. Similar to skin irritation, the notation that this compound "may cause eye irritation" without a formal GHS classification implies the effects observed in studies were not severe or persistent enough to meet the classification criteria.[1]
GHS Classification Workflow
The process of classifying a chemical according to GHS involves a logical sequence of data gathering, evaluation, and hazard communication.
Caption: Workflow for GHS Hazard Classification and Communication.
Conclusion
Based on available data, this compound is classified under GHS as a Flammable Liquid, Category 3.[2][3][4] This classification is based on its flash point of 44 °C.[1][4] While there are indications of potential for mild skin and eye irritation, current data are insufficient for a formal GHS health hazard classification.[1] There is a notable lack of comprehensive public data for other toxicological endpoints. Therefore, in addition to precautions against fire and explosion, standard laboratory personnel protective equipment, including gloves and safety glasses, should be worn to mitigate potential skin and eye contact.[2]
References
Methodological & Application
Application Note: Laboratory-Scale Synthesis of Ethyl Isobutyrylacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl isobutyrylacetate (also known as ethyl 4-methyl-3-oxopentanoate) is a β-keto ester that serves as a valuable intermediate in organic synthesis. It is particularly important as a building block for various pharmaceuticals and specialty chemicals. This document provides two detailed protocols for the laboratory-scale synthesis of this compound. The primary protocol is based on the acylation of a malonate derivative, offering straightforward post-treatment and high purity. An alternative high-yield protocol based on a Claisen-type condensation is also presented.
I. Synthesis Protocols
Two distinct methods are detailed below. Protocol 1 utilizes isobutyryl chloride and potassium monoethyl malonate, while Protocol 2 is a Claisen condensation employing methyl isopropyl ketone and diethyl carbonate.
Protocol 1: Acylation of Potassium Monoethyl Malonate
This method is adapted from a process utilizing a magnesium chloride and triethylamine (B128534) system for the acylation of potassium monoethyl malonate with isobutyryl chloride.[1] This approach offers simple post-treatment and results in a high-purity product.[1]
A. Reagents and Equipment
| Reagent/Material | Quantity (per 57 mmol scale) | Notes |
| Isobutyryl chloride | 6.0 mL (57 mmol) | Reagent grade, handle in a fume hood |
| Potassium monoethyl malonate | 13.6 g (80 mmol) | Anhydrous |
| Anhydrous Magnesium Chloride | 9.12 g (96 mmol) | Anhydrous |
| Triethylamine | 27.8 mL (200 mmol) | Anhydrous |
| Ethyl acetate (B1210297) | 125 mL | Anhydrous solvent |
| Toluene | 120 mL (3 x 40 mL) | For extraction |
| 13% Hydrochloric acid | 70 mL | For workup |
| Saturated Sodium Bicarbonate | As needed | For neutralization |
| Saturated Sodium Chloride | 25 mL | For washing |
| Equipment | ||
| Three-neck round-bottom flask | 250 mL or 500 mL | With magnetic stirrer |
| Dropping funnel | ||
| Thermometer | ||
| Ice bath | ||
| Heating mantle | ||
| Separatory funnel | ||
| Rotary evaporator | For solvent removal | |
| Vacuum distillation setup | For final purification |
B. Experimental Procedure
-
Reaction Setup: Add 125 mL of ethyl acetate and 13.6 g (80 mmol) of potassium monoethyl malonate to a dry three-neck flask equipped with a magnetic stirrer and thermometer.
-
Initial Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.[1]
-
Reagent Addition: Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (200 mmol) of triethylamine to the cooled mixture.
-
Complex Formation: Warm the reaction mixture to 35 °C over 30 minutes and maintain this temperature while stirring for 6 hours.[1]
-
Acylation: Cool the mixture back down to 0 °C. Add 6.0 mL (57 mmol) of isobutyryl chloride dropwise over approximately 1 hour, ensuring the temperature remains between 0-5 °C.[1]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and react for 12 hours.[1]
-
Quenching: Cool the reaction to 0 °C and carefully add 70 mL of 13% hydrochloric acid. Ensure the temperature does not exceed 20 °C during this process.[1]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous layer three times with 40 mL portions of toluene.[1]
-
Washing: Combine all organic phases. Wash with a saturated sodium bicarbonate solution until the organic layer is neutral, followed by a wash with 25 mL of saturated sodium chloride solution.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: Purify the resulting crude product by vacuum distillation to obtain the final product as a colorless liquid.[1]
C. Expected Results
Protocol 2: Claisen-Type Condensation (Alternative)
This protocol is based on the condensation of methyl isopropyl ketone with diethyl carbonate using sodium hydride as a strong base, achieving a high yield.[2]
A. Reagents and Equipment
| Reagent/Material | Quantity (per 86 g scale) | Notes |
| Methyl isopropyl ketone | 86 g (total) | Reagent grade |
| Diethyl carbonate | 850 mL | Reagent grade |
| Sodium hydride (80% in oil) | 60 g | Handle with extreme care |
| Benzene (B151609) | 600 mL (total) | Anhydrous solvent, carcinogen |
| Hexamethylphosphoramide | 200 mL | Anhydrous solvent, carcinogen |
| Methanol (B129727) | As needed | For quenching |
| Aqueous Hydrochloric Acid | As needed | For acidification |
| Equipment | ||
| Three-neck round-bottom flask | 2 L or 3 L | With mechanical stirrer |
| Dropping funnel | ||
| Thermometer | ||
| Heating/Cooling Bath |
B. Experimental Procedure
-
Initial Setup: In a large three-neck flask, prepare a solution of 400 mL of benzene, 850 mL of diethyl carbonate, 200 mL of hexamethylphosphoramide, and 60 g of sodium hydride (80% in paraffin (B1166041) oil).
-
Initiation: Add 10 g of methyl isopropyl ketone to the mixture and heat to 70-80 °C to initiate the reaction.[2]
-
Addition: Once the reaction begins, cool the mixture to approximately 30 °C. Slowly add a solution of 76 g of methyl isopropyl ketone in 200 mL of benzene dropwise over 2 hours, maintaining the temperature at 30 °C.[2]
-
Reaction: Allow the reaction mixture to stand overnight at room temperature.
-
Quenching: Carefully add methanol to the mixture while cooling to destroy any excess sodium hydride.
-
Workup: Acidify the mixture with aqueous hydrochloric acid.[2]
-
Extraction & Purification: Perform a standard aqueous workup and extraction (e.g., with diethyl ether or ethyl acetate). Dry the organic phase and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
C. Expected Results
-
Yield: 81%[2]
-
Appearance: Colorless liquid
II. Data Summary
Quantitative Protocol Comparison
| Parameter | Protocol 1 (Acylation) | Protocol 2 (Claisen-Type) |
| Starting Materials | Isobutyryl chloride, Potassium monoethyl malonate | Methyl isopropyl ketone, Diethyl carbonate |
| Base/Promoter | Anhydrous MgCl₂, Triethylamine | Sodium Hydride |
| Solvent(s) | Ethyl acetate, Toluene | Benzene, Hexamethylphosphoramide |
| Reaction Temperature | 0-35 °C | 30-80 °C |
| Reaction Time | ~18.5 hours | ~2 hours addition + overnight |
| Reported Yield | 61%[1] | 81%[2] |
| Key Purification Step | Reduced pressure distillation[1] | Reduced pressure distillation[2] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 173 °C (lit.) | [3] |
| Melting Point | -9 °C (lit.) | [3] |
| Density | 0.98 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.425 (lit.) | [3] |
| InChI Key | XCLDSQRVMMXWMS-UHFFFAOYSA-N | [4] |
III. Visualized Workflow
The following diagram illustrates the experimental workflow for Protocol 1.
Caption: Workflow for the synthesis of this compound via acylation.
IV. Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Isobutyryl Chloride: Corrosive and moisture-sensitive. Reacts violently with water. Handle with care.
-
Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.
-
Sodium Hydride (Protocol 2): Highly flammable and reacts violently with water to produce hydrogen gas, which can ignite. Must be handled under an inert atmosphere. The dispersion in mineral oil reduces pyrophoricity but requires careful handling.
-
Benzene & Hexamethylphosphoramide (Protocol 2): These solvents are known carcinogens and should be handled with extreme caution, using appropriate engineering controls to minimize exposure.
-
Pressure: Vacuum distillation should be performed behind a safety shield. Ensure all glassware is free of cracks or defects.
References
Application Note: A Proposed Step-by-Step Synthesis of Pyrazinecarboxamide Inhibitors from Ethyl Isobutyrylacetate
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed, plausible synthetic pathway for producing a pyrazinecarboxamide scaffold, a core component of various therapeutic inhibitors, starting from the readily available β-ketoester, ethyl isobutyrylacetate. While a direct, single-pot synthesis from this specific starting material is not prominently described in current literature, this protocol leverages well-established, sequential organic chemistry transformations to achieve the target molecule.
The proposed three-step synthesis involves:
-
α-Oximation: Conversion of the starting β-ketoester into an α-oximino-β-ketoester.
-
Reductive Dimerization and Cyclization: Transformation of the α-oximino intermediate into the core pyrazine (B50134) ring structure.
-
Amidation: Conversion of the ethyl ester on the pyrazine ring into the final pyrazinecarboxamide.
This protocol provides detailed methodologies for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and relevant biological signaling pathways associated with known pyrazinecarboxamide inhibitors.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted below. The process begins with the α-functionalization of this compound to create a precursor suitable for pyrazine ring formation, followed by cyclization and final functional group manipulation to yield the desired pyrazinecarboxamide.
Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Ethyl Isobutyrylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine (B92270) synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, is a robust multi-component reaction for the synthesis of 1,4-dihydropyridines (DHPs) and pyridines.[1] These scaffolds are of paramount importance in medicinal chemistry, with numerous DHP derivatives commercialized as calcium channel blockers for the treatment of cardiovascular diseases.[1] The versatility of the Hantzsch synthesis allows for the incorporation of diverse functionalities, enabling the generation of large compound libraries for drug discovery.
This document provides detailed application notes and protocols for the use of a less common, yet valuable β-ketoester, ethyl isobutyrylacetate , in the Hantzsch pyridine synthesis. The gem-dimethyl groups at the 2- and 6-positions of the resulting pyridine ring, originating from this compound, can impart unique pharmacological and physicochemical properties to the target molecules, such as increased lipophilicity and metabolic stability.
Reaction Principle
The Hantzsch synthesis is a one-pot condensation reaction involving four components: an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1] The reaction proceeds through the formation of two key intermediates: an enamine, formed from the reaction of this compound and ammonia, and an α,β-unsaturated ketoester, resulting from a Knoevenagel condensation between the aldehyde and a second equivalent of this compound. A subsequent Michael addition of the enamine to the unsaturated system, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (B1200194) product. This DHP can then be oxidized to the corresponding pyridine derivative.[1]
Data Presentation: Illustrative Quantitative Data
The following table summarizes illustrative quantitative data for the synthesis of various diethyl 2,2,6,6-tetramethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates using this compound. Please note that these are representative examples, and actual yields and reaction times may vary depending on the specific reaction conditions and the nature of the aldehyde.
| Entry | Aldehyde | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde (B42025) | 6 | 75 | 165-167 |
| 2 | 4-Chlorobenzaldehyde (B46862) | 5 | 82 | 178-180 |
| 3 | 4-Methoxybenzaldehyde | 8 | 70 | 159-161 |
| 4 | 2-Nitrobenzaldehyde | 10 | 65 | 185-187 |
| 5 | Formaldehyde | 4 | 88 | 140-142 |
Experimental Protocols
Protocol 1: Conventional Thermal Synthesis of Diethyl 2,2,6,6-tetramethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
This compound (3.16 g, 20 mmol)
-
Ammonium acetate (1.16 g, 15 mmol)
-
Ethanol (B145695) (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (15 mmol) in ethanol (30 mL).[2]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 hours.
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold ethanol.[2]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure diethyl 2,2,6,6-tetramethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Diethyl 2,2,6,6-tetramethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
4-Chlorobenzaldehyde (0.70 g, 5 mmol)
-
This compound (1.58 g, 10 mmol)
-
Ammonium acetate (0.58 g, 7.5 mmol)
-
Ethanol (10 mL)
-
Microwave reactor vial (20 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 20 mL microwave reactor vial, combine 4-chlorobenzaldehyde (5 mmol), this compound (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).[2]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) and power (e.g., 100-300 W) for a predetermined time (e.g., 10-30 minutes). Optimization of reaction conditions may be required.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the solution. Isolate the solid by filtration.
-
Wash the product with cold ethanol and purify by recrystallization.
Mandatory Visualizations
Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
References
Application Notes and Protocols: Ethyl Isobutyrylacetate in Pharmaceutical Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethyl isobutyrylacetate as a versatile building block in the synthesis of various pharmaceutical agents. The protocols outlined below are intended to serve as a comprehensive guide for the laboratory synthesis of key drug intermediates and final active pharmaceutical ingredients (APIs).
Application in the Synthesis of Atorvastatin Intermediates
This compound is a crucial precursor for the synthesis of the 1,4-diketone intermediate, a cornerstone in the industrial production of Atorvastatin via the Paal-Knorr synthesis. Atorvastatin is a widely prescribed medication for lowering blood cholesterol and preventing cardiovascular diseases by inhibiting HMG-CoA reductase.
Signaling Pathway: HMG-CoA Reductase Pathway
Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, Atorvastatin reduces the production of cholesterol in the liver.
Experimental Workflow: Synthesis of Atorvastatin 1,4-Diketone Intermediate
The synthesis involves two main steps: the formation of an N-phenylamide intermediate from this compound, followed by a condensation reaction to yield the 1,4-diketone.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-oxo-N-phenylpentanamide
This protocol describes the amidation of a methyl ester analogue of this compound with aniline. The procedure is adaptable for this compound.
| Reagent/Solvent | Molar Ratio/Conc. | Quantity |
| Mthis compound | 1 | 250g |
| Aniline | 2.3 | 380g |
| 4-Dimethylaminopyridine (B28879) (DMAP) | 0.001 | 0.25g |
| Petroleum Ether | - | 400g |
| Water | - | 200g |
| Hydrochloric Acid (36%) | - | 25g |
| Product Yield | 97.8% |
Methodology:
-
In a clean, dry four-necked flask equipped with a stirrer, add aniline (380g).
-
Sequentially add mthis compound (250g) and 4-dimethylaminopyridine (0.25g).
-
Stir the mixture for 10 minutes, then slowly heat to an internal temperature of 80°C and hold for 1 hour.
-
Increase the temperature to 120°C and maintain for 1 hour, collecting the methanol (B129727) generated by fractional distillation.
-
After the reaction, cool to approximately 50°C and concentrate under reduced pressure to recover unreacted aniline and mthis compound.
-
At an internal temperature of 60°C, add petroleum ether (400g), water (200g), and dropwise, hydrochloric acid (25g, 36%).
-
Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.
-
Filter the solid product and dry to obtain 4-methyl-3-oxo-N-phenylpentanamide (Yield: 350g, 97.8%).[1]
Protocol 2: Synthesis of Atorvastatin 1,4-Diketone Intermediate
This protocol outlines the synthesis of the diketone intermediate from 4-methyl-3-oxo-N-phenylpentamide.
| Reagent/Solvent | Molar Ratio/Conc. | Quantity |
| 4-Methyl-3-oxo-N-phenylpentamide | 1 | (from Protocol 1) |
| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone (B1338967) | 1.1 | (as required) |
| Isopropanol | - | (as required) |
| Base (e.g., K2CO3) | 1.5 | (as required) |
| Product Yield | ~70% |
Methodology:
-
In a suitable reaction vessel, dissolve 4-methyl-3-oxo-N-phenylpentamide in isopropanol.
-
Add the base (e.g., potassium carbonate) and stir the mixture.
-
Add 2-bromo-1-(4-fluorophenyl)-2-phenylethanone to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
The crude product can be purified by recrystallization from a suitable solvent to yield the 1,4-diketone intermediate.
Application in the Synthesis of Pyrazolone (B3327878) Derivatives
This compound serves as a key starting material for the synthesis of pyrazolone derivatives, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The Knorr pyrazole (B372694) synthesis is a classical and efficient method for this transformation.
Signaling Pathway: NF-κB and COX in Inflammation
Many pyrazolone derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. This action can also modulate the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Workflow: Knorr Pyrazole Synthesis
This workflow illustrates the one-pot synthesis of a pyrazolone derivative from this compound and a hydrazine (B178648) derivative.
Experimental Protocol
Protocol 3: Synthesis of 3-Isobutyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is an adaptation of the Knorr pyrazole synthesis for this compound.
| Reagent/Solvent | Molar Ratio/Conc. | Quantity (for 10 mmol scale) |
| This compound | 1 | 1.58 g (1.61 mL) |
| Phenylhydrazine | 1 | 1.08 g (1.0 mL) |
| Glacial Acetic Acid | catalytic | 3-5 drops |
| Ethanol (B145695) | - | 20 mL |
| Product Yield | (Expected) >80% |
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.58 g) in ethanol (20 mL).
-
Add phenylhydrazine (1.08 g) to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
If crystallization does not occur, reduce the volume of the solvent under vacuum.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the pyrazolone product.
Application in the Synthesis of Piperazine-Based Antipsychotics
This compound can be converted into an intermediate suitable for the synthesis of piperazine (B1678402) derivatives, which are a core component of many atypical antipsychotic drugs. These drugs often target dopamine (B1211576) and serotonin (B10506) receptors in the brain.
Signaling Pathway: Dopamine and Serotonin Receptor Interaction
Atypical antipsychotics often act as antagonists or partial agonists at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.
Experimental Workflow: Synthesis of an N-Arylpiperazine Intermediate
This workflow outlines the synthesis of an N-arylpiperazine, a common scaffold in antipsychotic drugs, starting from an intermediate derived from this compound.
Experimental Protocols
Protocol 4: Synthesis of Ethyl 2-bromo-4-methyl-3-oxopentanoate
This protocol describes a general method for the α-bromination of a β-ketoester.
| Reagent/Solvent | Molar Ratio/Conc. | Quantity (for 10 mmol scale) |
| This compound | 1 | 1.58 g |
| N-Bromosuccinimide (NBS) | 1.1 | 1.96 g |
| Benzoyl Peroxide (BPO) | catalytic | ~24 mg |
| Carbon Tetrachloride | - | 20 mL |
| Product Yield | (Expected) Moderate to High |
Methodology:
-
In a round-bottom flask, dissolve this compound (1.58 g) in carbon tetrachloride (20 mL).
-
Add N-bromosuccinimide (1.96 g) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture, using a light source to initiate the reaction if necessary, until all the NBS has reacted (it will rise to the surface).
-
Cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude α-bromo ester.
Protocol 5: Synthesis of a Piperazine Derivative
This protocol describes the alkylation of a piperazine with the α-bromo ester.
| Reagent/Solvent | Molar Ratio/Conc. | Quantity (for 10 mmol scale) |
| Ethyl 2-bromo-4-methyl-3-oxopentanoate | 1 | (from Protocol 4) |
| N-Arylpiperazine | 1.2 | (as required) |
| Potassium Carbonate | 2 | (as required) |
| Acetonitrile (B52724) | - | 30 mL |
| Product Yield | (Expected) Good |
Methodology:
-
In a round-bottom flask, combine the N-arylpiperazine and potassium carbonate in acetonitrile (30 mL).
-
Add the crude ethyl 2-bromo-4-methyl-3-oxopentanoate to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired piperazine derivative.
References
Application Notes and Protocols: Ethyl Isobutyrylacetate as a Precursor for Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The synthesis of novel piperazine derivatives is, therefore, of significant interest in drug discovery and development. Ethyl isobutyrylacetate, a readily available β-keto ester, presents a versatile starting material for the construction of various heterocyclic systems. While a direct, one-pot synthesis of piperazine derivatives from this compound is not prominently described in the literature, a logical and feasible multi-step synthetic pathway can be proposed. This pathway involves the initial transformation of this compound into a key diamine intermediate, which is subsequently cyclized to form the desired piperazine ring.
These application notes provide a detailed, proposed protocol for the synthesis of a substituted piperazine derivative from this compound. The methodology is based on established chemical transformations, particularly reductive amination of β-keto esters and cyclization of 1,2-diamines, as reported in analogous systems.[1][2][3]
Proposed Synthetic Pathway
The proposed two-step synthesis transforms this compound into a 5,5-dimethylpiperazin-2-one (B3038173) derivative. The first step is a reductive amination to create a diamine, followed by an intramolecular cyclization to form the piperazine ring.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-amino-2-(isopropyl)butane-1,2-diamino-4-methylpentanoate (Proposed Intermediate)
This protocol outlines the reductive amination of this compound to form the corresponding diamine. The procedure is adapted from established methods for the reductive amination of β-keto esters using ammonium (B1175870) acetate (B1210297) as the amine source and sodium cyanoborohydride as the reducing agent.[1][2][4]
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add ammonium acetate (5-10 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine/enamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (2-3 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude diamine product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 6,6-Dimethyl-3-oxopiperazine-2-acetic acid ethyl ester (Proposed Final Product)
This protocol describes the intramolecular cyclization of the diamine intermediate to form the piperazinone derivative. The cyclization can be induced by heating, which promotes the intramolecular aminolysis of the ester.
Materials:
-
Ethyl 3-amino-2-(isopropyl)butane-1,2-diamino-4-methylpentanoate (from Step 1)
-
Toluene (B28343) or xylene
-
Standard laboratory glassware for reflux
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve the purified diamine from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux and maintain for 12-24 hours. Monitor the progress of the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude piperazinone product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthetic pathway, based on analogous reactions reported in the literature for the reductive amination of β-keto esters and cyclization of diamines.[1][5]
| Step | Reaction | Reagents | Typical Yield (%) | Key Analytical Data |
| 1 | Reductive Amination | This compound, NH₄OAc, NaBH₃CN | 50-70% | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| 2 | Cyclization | Diamine intermediate, Heat | 60-80% | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the proposed two-step synthesis of a piperazine derivative from this compound.
Caption: Proposed workflow for the synthesis of a piperazine derivative.
Disclaimer: The experimental protocols provided are based on analogous chemical transformations and serve as a guideline. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve desired yields and purity. Standard laboratory safety precautions should be followed at all times.
References
- 1. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for the Reduction of Ethyl Isobutyrylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the reduction of ethyl isobutyrylacetate to ethyl 3-hydroxy-2,2-dimethylpropanoate (B8439025). The protocols outlined below cover chemical reduction using sodium borohydride (B1222165), catalytic hydrogenation, and biocatalytic reduction, offering a range of options suitable for various laboratory settings and research objectives.
Introduction
The reduction of β-keto esters is a fundamental transformation in organic synthesis, yielding valuable β-hydroxy esters. These products are key intermediates in the synthesis of a variety of organic molecules, including natural products and pharmaceuticals. This compound, a β-keto ester, can be selectively reduced at the ketone functionality to produce ethyl 3-hydroxy-2,2-dimethylpropanoate. This transformation can be achieved through several methods, each with its own advantages in terms of selectivity, cost, and environmental impact. This application note details three distinct and effective protocols for this reduction.
Methods and Protocols
Three primary methods for the reduction of this compound are presented:
-
Chemical Reduction with Sodium Borohydride: A widely used, mild, and selective method for the reduction of ketones in the presence of esters.
-
Catalytic Hydrogenation: A greener alternative to hydride reagents, offering high efficiency and scalability.[1]
-
Biocatalytic Reduction: Utilizes enzymes or whole organisms, such as baker's yeast, to perform the reduction, often with high stereoselectivity.
Method 1: Chemical Reduction with Sodium Borohydride
Sodium borohydride (NaBH4) is a cost-effective and chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[2][3] While it can reduce esters, the reaction is generally much slower, allowing for the selective reduction of the ketone group in this compound.[2][3] The use of a protic solvent like methanol (B129727) or ethanol (B145695) is common for this reaction.[2]
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol or ethanol (10-20 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl until the pH is neutral to slightly acidic and gas evolution ceases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer three times with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 3-hydroxy-2,2-dimethylpropanoate by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound Analogues (β-Keto Esters) | General Procedure |
| Reagent | Sodium Borohydride (NaBH₄) | [4][5] |
| Solvent | Methanol or Ethanol | [2][5] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 1-3 hours | [2] |
| Typical Yield | 70-95% (Varies with substrate and conditions) | [6] |
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a sustainable and efficient method for the reduction of esters and other carbonyl compounds.[1] Nickel-based or ruthenium-based catalysts are often employed for this transformation.[1][7][8] This method avoids the use of hydride reagents and often results in a simpler workup procedure.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Ni-based catalyst (e.g., Raney Nickel) or Ru-based catalyst
-
Ethanol or other suitable solvent
-
High-pressure autoclave or hydrogenation reactor
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure autoclave, add this compound (1.0 eq.) and the catalyst (typically 1-5 mol%).
-
Add a suitable solvent such as ethanol.
-
Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by distillation under reduced pressure if necessary.
Data Presentation
| Parameter | Value | Reference |
| Substrate | Ethyl Acetate (as an analogue) | [7] |
| Catalyst | Ni-based or Ru-based | [1][7][8] |
| Solvent | n-butanol or ethanol | [7] |
| Pressure | 6.0 MPa (for ethyl acetate reduction) | [7] |
| Temperature | 250 °C (for ethyl acetate reduction) | [7] |
| Reaction Time | 9 hours (for ethyl acetate reduction) | [7] |
| Yield | Up to 61.7% (for ethanol from ethyl acetate) | [7] |
Method 3: Biocatalytic Reduction using Baker's Yeast
Biocatalytic reductions using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) are an attractive method for the asymmetric reduction of ketones, often providing high enantioselectivity.[9][10] This method is environmentally friendly, operating under mild conditions.
Experimental Protocol: Baker's Yeast Reduction
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (B13894) or Glucose
-
Tap water
-
Erlenmeyer flask
-
Shaker or magnetic stirrer
-
Celite or diatomaceous earth
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
In a large Erlenmeyer flask, suspend baker's yeast in lukewarm tap water.
-
Add sucrose or glucose as a carbon source and stir the mixture for about 30 minutes to activate the yeast.
-
Add this compound to the yeast suspension. The substrate can be added neat or dissolved in a minimal amount of ethanol.
-
Stopper the flask with a cotton plug or a fermentation lock to allow for the release of CO₂.
-
Stir or shake the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC or GC.
-
Upon completion, add Celite or diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract it multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography or distillation.
Data Presentation
| Parameter | Value | Reference |
| Substrate | Ethyl acetoacetate (B1235776) (as an analogue) | [9] |
| Biocatalyst | Baker's yeast (Saccharomyces cerevisiae) | [9] |
| Solvent | Water/Ethanol mixture | [9] |
| Temperature | 30 °C | [9] |
| Reaction Time | 2-3 days | [9] |
| Yield | ~70% (for ethyl 3-hydroxybutanoate) | [9] |
| Enantiomeric Excess | >95% (for (S)-ethyl 3-hydroxybutanoate) | [9] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the reduction of this compound.
Reaction Scheme
Caption: Reduction of this compound to ethyl 3-hydroxy-2,2-dimethylpropanoate.
References
- 1. Catalytic hydrogenation of ester | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Productive Homogeneous Hydrogenation of Fatty Esters with Carboxylate SNS Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ethyl (2S)-2-hydroxy-2-methyl-3-phenylpropanoate | 285130-47-4 | Benchchem [benchchem.com]
Application Note: Purification of Crude Ethyl Isobutyrylacetate by Distillation
Introduction
Ethyl isobutyrylacetate (also known as ethyl 4-methyl-3-oxopentanoate) is a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals. The purity of this compound is critical for the success of subsequent reactions, necessitating an efficient purification step after its initial synthesis. Distillation, a fundamental technique for separating liquids based on differences in their boiling points, is a highly effective method for purifying crude this compound. This application note provides a detailed protocol for the purification of crude this compound by fractional distillation, including expected outcomes and relevant physical data.
Physicochemical Properties
A summary of the key physical properties of this compound is presented in the table below. This data is crucial for designing and monitoring the distillation process.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Boiling Point | 173 °C (at atmospheric pressure) | [2] |
| Density | 0.98 g/mL (at 25 °C) | [2] |
| Refractive Index | n20/D 1.425 | [2] |
| Melting Point | -9 °C | [3] |
Impurity Profile
The nature and quantity of impurities in crude this compound can vary depending on the synthetic route employed. Common impurities may include unreacted starting materials, byproducts, and solvents. For instance, if synthesized via a route involving diethyl malonate, this compound may be present as an impurity with a close boiling point, making purification by distillation more challenging[4]. It is therefore recommended to analyze the crude mixture by Gas Chromatography (GC) prior to distillation to identify the major impurities and optimize the distillation conditions accordingly.
Experimental Protocol: Fractional Distillation of Crude this compound
This protocol describes the purification of crude this compound using fractional distillation. For compounds with boiling points sensitive to decomposition, vacuum distillation is recommended.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Vacuum pump and pressure gauge (for vacuum distillation)
-
Glass wool for insulation
-
Standard laboratory glassware and clamps
Procedure:
-
Preparation of the Distillation Apparatus:
-
Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Initiation of Distillation:
-
Begin circulating cold water through the condenser.
-
Gradually heat the round-bottom flask using the heating mantle.
-
Insulate the fractionating column and distillation head with glass wool to minimize heat loss.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head. The temperature will initially rise as the more volatile impurities begin to distill.
-
Collect the initial fraction (forerun) in a separate receiving flask. This fraction will contain low-boiling impurities.
-
The temperature should then stabilize at the boiling point of the main impurity.
-
Once the temperature begins to rise again and stabilizes at the boiling point of this compound (approximately 173 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.
-
Collect the fraction that distills at a constant temperature.
-
-
Completion of Distillation:
-
Stop the distillation when only a small amount of residue remains in the distillation flask to avoid the concentration of high-boiling impurities and potential decomposition.
-
Turn off the heating mantle and allow the apparatus to cool down completely before dismantling.
-
-
Analysis of Purified Product:
-
Determine the yield of the purified this compound.
-
Assess the purity of the collected fraction using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy[5].
-
Expected Results:
The following table summarizes the expected outcomes of the purification process. The purity of commercially available this compound is often around 95%[6].
| Parameter | Before Distillation (Crude) | After Distillation (Purified) |
| Purity (by GC) | Typically 85-95% | >98% |
| Appearance | Yellowish to brownish liquid | Colorless liquid |
| Refractive Index | Variable | 1.425 |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the purification of crude this compound by distillation.
Caption: Workflow for the purification of crude this compound by distillation.
Safety Precautions
-
This compound is a flammable liquid[1]. Perform the distillation in a well-ventilated fume hood and away from open flames or sparks.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure the distillation apparatus is securely clamped and that all connections are tight to prevent leaks.
-
Never distill to dryness, as this can lead to the formation of explosive peroxides in some cases and the concentration of unstable residues.
This application note provides a comprehensive guide for the purification of crude this compound by distillation. By following this protocol, researchers, scientists, and drug development professionals can obtain high-purity material essential for their research and development activities.
References
- 1. This compound | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyrylacetic acid ethyl ester [chembk.com]
- 3. This compound | 7152-15-0 [amp.chemicalbook.com]
- 4. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 5. This compound(7152-15-0) 1H NMR spectrum [chemicalbook.com]
- 6. This compound, 95% | Fisher Scientific [fishersci.ca]
Application Note and Protocol: Purification of Ethyl Isobutyrylacetate via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of ethyl isobutyrylacetate using column chromatography. It includes recommended stationary and mobile phases, a step-by-step experimental procedure, and methods for monitoring the purification process.
Introduction
This compound (EIBA), also known as ethyl 4-methyl-3-oxopentanoate, is a beta-keto ester of significant interest in the pharmaceutical and chemical industries. It serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The purity of EIBA is crucial for the successful synthesis of downstream products, necessitating an efficient and reliable purification method. Column chromatography is a widely used technique for the purification of organic compounds, offering effective separation of the desired product from unreacted starting materials and reaction byproducts.[1][2]
This application note details a robust protocol for the purification of this compound using silica (B1680970) gel column chromatography with an ethyl acetate (B1210297)/hexane mobile phase.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 173 °C |
| Density | 0.98 g/mL at 25 °C |
| Refractive Index | n20/D 1.425 |
(Data sourced from commercial supplier information)
Potential Impurities in Crude this compound
The nature and quantity of impurities in a crude sample of this compound will depend on the synthetic route employed. Common synthesis methods may result in the presence of unreacted starting materials and byproducts.[2][3] A gas chromatography-mass spectrometry (GC-MS) analysis of the crude material is recommended to identify specific impurities before purification.[4]
Table 2: Common Potential Impurities from Synthesis
| Impurity Type | Examples |
| Unreacted Starting Materials | Isobutyryl chloride, Methyl isopropyl ketone, Diethyl carbonate, Monoethyl potassium malonate |
| Reaction Byproducts | Self-condensation products, products of side reactions |
| Residual Solvents | Toluene, Ether, Ethyl acetate |
Chromatographic Purification Protocol
This protocol is designed for the purification of this compound using either traditional gravity column chromatography or flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography: 230-400 mesh; for gravity chromatography: 70-230 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed and dried)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde stain)
-
Collection tubes or flasks
-
Rotary evaporator
Preliminary TLC Analysis
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.3.
Experimental Protocol for TLC Analysis:
-
Prepare several eluent mixtures with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20% ethyl acetate).
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in separate chambers, each containing one of the prepared eluent mixtures.
-
After development, visualize the spots under a UV lamp and/or by staining. Beta-keto esters can be visualized with p-anisaldehyde, vanillin, or potassium permanganate stains.[5][6]
-
Calculate the Rf value for the product spot in each solvent system. Select the eluent mixture that provides an Rf value in the range of 0.2-0.3 for the column chromatography. Based on purifications of similar beta-keto esters, a starting point of 10-20% ethyl acetate in hexanes is recommended.[5][7]
Column Chromatography Procedure
The following workflow outlines the steps for purifying this compound.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol:
-
Column Preparation (Slurry Method):
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the side of the column to promote even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase. Carefully add this solution to the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate. For gravity chromatography, allow the solvent to flow under gravity.
-
Begin collecting fractions in test tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to determine which fractions contain the pure product.
-
Spot every few fractions on a TLC plate and develop it in the same mobile phase used for the column.
-
Visualize the TLC plate to identify the fractions containing only the spot corresponding to this compound.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Summary of Chromatographic Conditions
The following table summarizes the recommended starting conditions for the column chromatography purification of this compound.
Table 3: Recommended Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh for flash, 70-230 mesh for gravity) |
| Mobile Phase | Ethyl acetate in Hexanes |
| Initial Mobile Phase Composition | 10-20% Ethyl Acetate in Hexanes (adjust based on TLC) |
| Elution Mode | Isocratic or Gradient (if impurities are close in polarity) |
| Detection/Monitoring | TLC with UV (254 nm) and/or chemical stain (KMnO₄, p-anisaldehyde) |
Logical Relationship of Purification Steps
The purification process follows a logical sequence of steps to ensure optimal separation and recovery of the target compound.
Caption: Logical flow of the purification process.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound using column chromatography. Preliminary analysis by TLC is crucial for determining the optimal mobile phase composition to achieve efficient separation. This method is suitable for researchers in academic and industrial settings who require high-purity this compound for their work.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
Application Notes and Protocols for the Characterization of Ethyl Isobutyrylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of ethyl isobutyrylacetate, a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).[1] The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are designed to ensure the quality, purity, and consistency of this critical raw material.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the purity assessment of this compound, particularly for identifying non-volatile impurities. A reverse-phase method is typically employed for the analysis of esters like this compound.[2][3]
Application Note: HPLC Purity Assay
This method is suitable for determining the purity of this compound and quantifying related impurities. A C18 column is used to separate the analyte from potential non-volatile contaminants.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol: HPLC Analysis
1. Preparation of Mobile Phase:
-
Prepare the required composition of acetonitrile and HPLC-grade water. For a starting isocratic method, a ratio of 60:40 (Acetonitrile:Water) is recommended.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
2. Standard Solution Preparation:
-
Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of about 1 mg/mL.
3. Sample Solution Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
4. System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the five replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Chromatographic Procedure:
-
Inject the diluent as a blank.
-
Inject the standard solution and the sample solution.
-
Record the chromatograms and integrate the peak areas.
6. Calculation of Purity:
-
Calculate the percentage purity of the this compound sample using the following formula: % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the assay and determination of volatile impurities in this compound.[1][3] A flame ionization detector (FID) is commonly used due to its excellent sensitivity to organic compounds.
Application Note: GC Assay and Impurity Profiling
This method is designed for the accurate assay determination and the separation of this compound from its potential impurities. A DB-Wax stationary phase is effective for this separation.[1]
Table 2: GC Method Parameters
| Parameter | Specification |
| Column | DB-Wax, 30 m x 0.25 mm ID, 0.50 µm film thickness[1] |
| Carrier Gas | Helium[1] |
| Flow Rate | 1.5 mL/min[1] |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 220 °C | |
| Hold: 5 min at 220 °C | |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Diluent | Dichloromethane or a suitable organic solvent |
Experimental Protocol: GC Analysis
1. Standard Solution Preparation:
-
Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of about 1 mg/mL.
2. Sample Solution Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
3. System Suitability:
-
Inject the standard solution six times.
-
The RSD for the peak area of the six replicate injections should be not more than 2.0%.
-
The resolution between this compound and any known impurity should be greater than 1.5.[1]
4. Chromatographic Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution followed by the sample solution.
-
Record the chromatograms and integrate the peak areas.
5. Calculation of Assay and Impurities:
-
Assay (%): % Assay = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
-
Impurities (%): Calculate the percentage of each impurity by area normalization. % Impurity = (Area_impurity / Total_Area_all_peaks) * 100
Table 3: Representative Quantitative Data from GC Analysis
| Analyte | Retention Time (min) | Area (%) | Specification |
| This compound | Approx. 8.5 | > 99.5 | ≥ 99.0% |
| Unknown Impurity 1 | Approx. 7.2 | < 0.1 | ≤ 0.15% |
| Unknown Impurity 2 | Approx. 9.1 | < 0.1 | ≤ 0.15% |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Workflow for GC Analysis of this compound
Caption: Workflow for GC Assay and Impurity Analysis.
References
Application Notes: The Utility of Ethyl Isobutyrylacetate in β-Keto Ester Synthesis
Introduction
β-Keto esters are a pivotal class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their unique structural motif, featuring both a ketone and an ester functional group separated by a methylene (B1212753) group, allows for a diverse range of chemical transformations. Ethyl isobutyrylacetate, a specific β-keto ester, is a valuable building block in organic synthesis. Its structure is particularly advantageous due to the stability of the enolate intermediate formed upon deprotonation of the α-carbon.[4] The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogens, facilitating complete enolate formation under relatively mild basic conditions.[4]
This document provides detailed application notes and experimental protocols for the synthesis of β-keto esters, with a focus on methods to produce this compound. The methodologies outlined are based on established chemical principles, including adaptations of the Claisen condensation and the acylation of ketone enolates.
Core Applications and Advantages
The primary utility of this compound and related β-keto esters lies in their role as nucleophiles in carbon-carbon bond-forming reactions. The key advantages of using these synthons include:
-
Stable Enolate Intermediates: The α-protons of β-keto esters are significantly more acidic (pKa ≈ 11 in DMSO) than those of simple ketones or esters, allowing for easy and complete deprotonation to form a stabilized enolate.[4]
-
Versatile Reactivity: The resulting enolate can be alkylated, acylated, or used in Michael additions, providing pathways to a wide range of substituted ketones and other functionalized molecules.[5]
-
Decarboxylation Potential: The β-keto ester functionality can be readily hydrolyzed to the corresponding β-keto acid, which undergoes facile decarboxylation upon heating to yield a ketone. This "acetoacetic ester synthesis" is a powerful method for preparing substituted ketones.[5]
Synthesis Protocols for this compound (a β-Keto Ester)
Two primary, high-yield methods for the synthesis of this compound are detailed below. These protocols are suitable for laboratory and industrial-scale production.
Protocol 1: Industrial Synthesis via Enolate Acylation
This industrial process achieves a high yield by reacting a ketone with diethyl carbonate in the presence of a strong base.[4][6]
Objective: To synthesize this compound (3-keto-4-methyl valeric acid ethyl ester) from methyl isopropyl ketone.
Materials and Reagents:
-
Methyl isopropyl ketone (3-Methyl-2-butanone)
-
Diethyl carbonate
-
Sodium hydride (NaH), 80% in paraffin (B1166041) oil
-
Hexamethylphosphoric acid triamide (HMPA)
-
Aqueous Hydrochloric Acid (HCl)
Experimental Procedure:
-
To a solution of benzene (400 cc), diethyl carbonate (850 cc), HMPA (200 cc), and sodium hydride (60 g), add an initial portion of methyl isopropyl ketone (10 g).
-
Heat the reaction mixture to 70-80°C to initiate the reaction.
-
Once the reaction has started, cool the mixture to approximately 30°C.
-
Add a solution of methyl isopropyl ketone (76 g) in benzene (200 cc) dropwise over a period of 2 hours, maintaining the temperature at 30°C.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Workup: Carefully add methanol to the mixture while cooling to quench the excess sodium hydride.
-
Acidify the mixture with aqueous hydrochloric acid.
-
Purification: The product is isolated and purified using standard procedures such as extraction and distillation, yielding this compound.[6]
Protocol 2: Modified Claisen Condensation
This patented method utilizes a magnesium chloride/triethylamine (B128534) system, which offers the advantages of simpler post-reaction treatment and high product purity.[4][7]
Objective: To synthesize this compound from potassium monoethyl malonate and isobutyryl chloride.
Materials and Reagents:
-
Ethyl acetate (B1210297)
-
Potassium monoethyl malonate
-
Anhydrous magnesium chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Isobutyryl chloride
-
13% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
Experimental Procedure:
-
In a three-neck flask, add ethyl acetate (125 mL) and potassium monoethyl malonate (13.6 g, 80 mmol). Stir the mixture and cool to 0-5°C.[7]
-
Sequentially add anhydrous magnesium chloride (9.12 g, 96 mmol) and triethylamine (27.8 mL, 0.2 mol).[7]
-
Heat the mixture to 35°C over 30 minutes and continue stirring at this temperature for 6 hours.[7]
-
Cool the reaction mixture back down to 0°C.
-
Dropwise, add isobutyryl chloride (6 mL, 57 mmol) over approximately 1 hour, ensuring the temperature remains between 0-5°C.[7]
-
Allow the reaction to proceed at room temperature for 12 hours.[7]
-
Workup: Cool the mixture to 0°C and carefully add 70 mL of 13% hydrochloric acid, keeping the temperature below 20°C.[7]
-
Separate the organic phase. Extract the aqueous layer three times with toluene (40 mL each).
-
Combine all organic phases and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated brine.[7]
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[7]
Data Summary
The following table summarizes the quantitative data for the described synthesis methods, providing a clear comparison of their efficiency and conditions.
| Method | Key Reagents | Base / Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Citation |
| Industrial Enolate Acylation | Methyl isopropyl ketone, Diethyl carbonate | Sodium Hydride (NaH) | Benzene, HMPA | 30 to 80 | >12 hours | 81 | Not Specified | [4][6] |
| Modified Claisen Condensation | Potassium monoethyl malonate, Isobutyryl chloride | Triethylamine / MgCl₂ | Ethyl Acetate | 0 to 35 | 18 hours | 61 | >99 | [4][7] |
| Ammonolysis Method | Ethyl α-isobutyrylacetoacetate | Ammonia water | Organic Solvent | -10 to 10 | 0.5 - 3 hours | High | >99 | [8] |
Visualized Pathways and Workflows
Diagrams created using Graphviz illustrate the core chemical transformations and experimental processes.
Caption: General reaction pathway for synthesizing β-keto esters.
Caption: Experimental workflow for the modified Claisen condensation.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 7152-15-0 [smolecule.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 8. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Isobutyrylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl isobutyrylacetate.
Troubleshooting Guides & FAQs
This section is organized by common synthesis methods for this compound.
Method 1: Magnesium Chloride/Triethylamine Catalyzed Acylation
This method involves the acylation of a malonate derivative with isobutyryl chloride in the presence of magnesium chloride and triethylamine. It is often favored for its relatively high yield and purity.[1]
Q1: My yield of this compound is significantly lower than the reported 61%. What are the possible causes?
A1: Low yields in this procedure can often be attributed to several factors:
-
Moisture Contamination: The presence of water can hydrolyze isobutyryl chloride and react with the magnesium salts, rendering them ineffective. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Reagent Purity: The purity of potassium monoethyl malonate, isobutyryl chloride, and anhydrous magnesium chloride is crucial. Impurities can lead to side reactions.
-
Inadequate Cooling: The initial reaction and the addition of isobutyryl chloride should be carried out at 0-5 °C.[1] Higher temperatures can promote side reactions.
-
Insufficient Reaction Time: A total reaction time of approximately 18 hours (6 hours for the initial phase and 12 hours after the addition of isobutyryl chloride) is recommended.[1] Shortening this time may result in an incomplete reaction.
Q2: I'm observing a significant amount of unreacted diethyl malonate in my final product. Why is this happening and how can I fix it?
A2: This is a common issue when using methods that start with diethyl malonate. The magnesium chloride/triethylamine method is advantageous as it utilizes potassium monoethyl malonate, which simplifies post-treatment and improves product purity.[1] If you are adapting a protocol that uses diethyl malonate, incomplete reaction is a known drawback. To mitigate this, ensure the stoichiometry of your base is correct to fully deprotonate the malonate.
Q3: The final product has a low purity even after distillation. What are the likely impurities and how can I remove them?
A3: The primary impurity of concern is often unreacted starting materials, particularly if their boiling points are close to that of the product. The magnesium chloride/triethylamine method is designed to minimize this issue.[1] However, if impurities persist, consider the following purification steps:
-
Acidic Wash: A careful wash with dilute hydrochloric acid is part of the work-up to remove basic components.[1]
-
Bicarbonate Wash: Washing with a saturated sodium bicarbonate solution neutralizes any remaining acid.[1]
-
Brine Wash: A final wash with saturated brine helps to remove water from the organic layer.[1]
-
Fractional Distillation: Careful fractional distillation under reduced pressure is essential for separating the product from any remaining impurities.
Method 2: Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction between two esters in the presence of a strong base. For this compound, this could involve the self-condensation of ethyl isobutyrate or a crossed Claisen condensation.
Q1: I am attempting a Claisen condensation to synthesize this compound, but the yield is very poor. What could be the issue?
A1: The Claisen condensation is a reversible reaction, and several factors can lead to low yields:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred for crossed Claisen condensations to prevent self-condensation of the ester.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Low temperatures, especially when using strong bases like LDA, can favor the kinetic enolate and improve selectivity.
-
Order of Addition: The order in which reagents are added can be important. For a crossed Claisen condensation, it is often best to slowly add one ester to a pre-formed enolate of the other.
Q2: I am getting a mixture of products instead of the desired this compound. How can I improve the selectivity?
A2: A mixture of products is a common challenge in crossed Claisen condensations due to competing self-condensation reactions. To improve selectivity:
-
Use a Non-enolizable Ester: If possible, use one ester that cannot form an enolate.
-
Control Stoichiometry: Using a slight excess of the non-enolizable ester can help to drive the reaction towards the desired product.
-
Kinetic vs. Thermodynamic Control: Employing a bulky, strong base at low temperatures (kinetic control) can favor deprotonation at the less sterically hindered site if you are using an unsymmetrical ketone as a starting material.
Method 3: Synthesis from Methyl Isopropyl Ketone and Diethyl Carbonate
This industrial process involves the reaction of methyl isopropyl ketone with diethyl carbonate using a strong base like sodium hydride.
Q1: The reaction to produce this compound from methyl isopropyl ketone is not initiating. What should I check?
A1: The initiation of this reaction is dependent on the formation of the enolate from methyl isopropyl ketone. Check the following:
-
Activity of Sodium Hydride: Sodium hydride can lose its activity if not stored properly. Use fresh, high-quality sodium hydride.
-
Anhydrous Conditions: As with other base-catalyzed reactions, the presence of moisture will quench the sodium hydride.
-
Initial Heating: The reaction mixture is typically heated to 70-80 °C to initiate the reaction.[2]
Q2: The yield of my synthesis from methyl isopropyl ketone is lower than the reported 81%. How can I optimize this?
A2: To achieve a high yield in this process:
-
Controlled Addition: After initiation, the reaction should be cooled to around 30 °C, and the remaining methyl isopropyl ketone should be added dropwise over a period of about 2 hours.[2]
-
Overnight Reaction: Allowing the reaction to proceed overnight ensures it goes to completion.[2]
-
Careful Work-up: The work-up involves quenching with methanol (B129727) followed by acidification with hydrochloric acid.[2] These steps should be done carefully with cooling to avoid side reactions.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reactants | Catalyst/Base | Typical Yield | Key Advantages | Key Disadvantages |
| Magnesium Chloride/Triethylamine | Potassium monoethyl malonate, Isobutyryl chloride | MgCl₂, Et₃N | 61%[1] | High purity, simple post-treatment.[1] | Requires specific starting material (potassium monoethyl malonate). |
| From α-acetyl this compound | α-acetyl this compound | Ammonia water | 75.2%[3] | High yield and purity reported.[3] | Requires a specific and potentially less common starting material. |
| From Methyl Isopropyl Ketone | Methyl isopropyl ketone, Diethyl carbonate | Sodium hydride | 81%[2] | High yield, suitable for industrial scale.[4] | Requires careful handling of sodium hydride and controlled reaction conditions. |
| Claisen Condensation | Ethyl isobutyrate, Benzoyl chloride | Triphenylmethylsodium | 50-55%[5] | Classic C-C bond formation. | Prone to side reactions and reversibility, requiring careful control. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Magnesium Chloride/Triethylamine Method
This protocol is adapted from a patented procedure.[1]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, add 125 mL of ethyl acetate (B1210297) and 13.6 g (80 mmol) of potassium monoethyl malonate.
-
Initial Cooling: Stir the mixture and cool it to 0-5 °C in an ice bath.
-
Addition of Reagents: Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.
-
First Reaction Phase: Heat the mixture to 35 °C over 30 minutes and continue stirring at this temperature for 6 hours.
-
Second Cooling: Cool the reaction mixture back down to 0 °C.
-
Addition of Isobutyryl Chloride: Dropwise, add 6 mL (57 mmol) of isobutyryl chloride while maintaining the temperature between 0-5 °C. The addition should take about 1 hour.
-
Second Reaction Phase: Allow the reaction to proceed at room temperature for 12 hours.
-
Work-up:
-
Cool the mixture to 0 °C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20 °C.
-
Separate the organic phase.
-
Extract the aqueous layer three times with 40 mL of toluene (B28343) each.
-
Combine all organic phases.
-
Wash the combined organic phase with a saturated sodium bicarbonate solution until it is neutral.
-
Wash with 25 mL of saturated sodium chloride solution.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by distillation under reduced pressure to obtain the final product.
Protocol 2: Synthesis from Methyl Isopropyl Ketone and Diethyl Carbonate
This protocol is based on a described industrial process.[2]
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of 400 cc of benzene (B151609), 850 cc of diethyl carbonate, and 200 cc of hexamethyl phosphoric acid triamide.
-
Addition of Base: Add 60 g of sodium hydride (80% in paraffin (B1166041) oil) to the solution.
-
Initiation: Add 10 g of methyl isopropyl ketone and heat the mixture to 70-80 °C.
-
Controlled Addition: Once the reaction has started, cool the mixture to approximately 30 °C. Over a period of 2 hours, add a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene dropwise.
-
Reaction Completion: Allow the reaction mixture to stand overnight.
-
Work-up:
-
Carefully add methanol to the mixture with cooling to quench any unreacted sodium hydride.
-
Acidify the mixture with aqueous hydrochloric acid.
-
-
Purification: Proceed with standard extraction and distillation procedures to isolate the this compound.
Visualizations
Caption: Workflow for the Magnesium Chloride/Triethylamine Method.
Caption: Generalized Pathway for Claisen Condensation.
References
Common side reactions in ethyl isobutyrylacetate synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl isobutyrylacetate.
Frequently Asked Questions (FAQs)
Q1: Why is my Claisen condensation of ethyl isobutyrate failing to produce this compound when using sodium ethoxide?
A1: The self-condensation of ethyl isobutyrate does not proceed effectively with standard alkoxide bases like sodium ethoxide. This is because ethyl isobutyrate has only one acidic α-hydrogen. After the condensation reaction, the resulting β-keto ester, this compound, does not possess any remaining acidic α-protons. The final, typically irreversible, deprotonation of the β-keto ester product is the driving force for the Claisen condensation equilibrium.[1][2] Without this step, the equilibrium does not favor product formation.
Q2: What is the appropriate type of base to use for the self-condensation of ethyl isobutyrate?
A2: To successfully synthesize this compound from the self-condensation of ethyl isobutyrate, a strong, sterically hindered, non-nucleophilic base is required.[1][3] Bases such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are suitable choices.[3] These bases can irreversibly deprotonate the ethyl isobutyrate to form the enolate, which can then react with another molecule of the ester.
Q3: What are the most common impurities found in the crude this compound product?
A3: Common impurities can include unreacted starting materials, such as diethyl malonate if using the magnesium alkoxide method, which is difficult to separate due to a close boiling point with the product.[4] Other potential impurities include byproducts from side reactions like hydrolysis (isobutyric acid and ethanol) and transesterification if an alcohol other than ethanol (B145695) is present with an alkoxide base.[5][6][7]
Q4: How can I purify my crude this compound?
A4: Purification typically involves a series of extraction and distillation steps. A common work-up includes washing the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine to remove excess water.[4] The final purification is usually achieved by distillation under reduced pressure.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Use of a weak base (e.g., sodium ethoxide) for self-condensation of ethyl isobutyrate. | Employ a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to ensure irreversible enolate formation.[3] |
| Incomplete reaction when using methods like the magnesium alkoxide synthesis with diethyl malonate.[4] | Consider alternative synthetic routes, such as the reaction of isobutyryl chloride with the enolate of a malonic acid derivative.[4] | |
| Presence of Unreacted Starting Materials | Inefficient purification, especially when the boiling points of the starting materials and product are close.[4] | Optimize the fractional distillation process. Ensure the distillation column is efficient and the pressure is well-controlled. |
| Formation of Acidic Impurities | Hydrolysis of the ester product during the aqueous work-up.[6][8] | Perform the aqueous work-up at low temperatures and minimize the contact time with acidic or basic aqueous solutions. Use a saturated sodium bicarbonate wash to neutralize any formed carboxylic acid.[9] |
| Formation of Unexpected Ester Byproducts | Transesterification occurring if other alcohols are present in the reaction mixture with an alkoxide base.[5][7] | Ensure all reagents and solvents are anhydrous and free from other alcoholic contaminants. If using an alkoxide base, it should correspond to the alcohol of the ester (e.g., ethoxide for ethyl esters). |
Quantitative Data Summary
The following table summarizes the yield and purity of this compound synthesized via different methods as reported in the literature.
| Synthesis Method | Key Reagents | Yield (%) | Purity | Reference |
| Magnesium Chloride/Triethylamine Method | Potassium monoethyl malonate, Isobutyryl chloride, MgCl₂, Triethylamine | 61 | High Purity | [4] |
| Magnesium Alkoxide Method | Diethyl malonate, Magnesium Ethoxide | Lower than above | Low Purity (due to contamination with unreacted diethyl malonate) | [4] |
| Condensation of Methyl Isopropyl Ketone | Methyl isopropyl ketone, Diethyl carbonate, Sodium hydride | 81 | Not specified | [10] |
Experimental Protocols
Synthesis of this compound via the Magnesium Chloride/Triethylamine Method[4]
This method is reported to produce high-purity this compound with a good yield.
Materials:
-
Potassium monoethyl malonate
-
Ethyl acetate
-
Anhydrous magnesium chloride
-
Triethylamine
-
Isobutyryl chloride
-
13% Hydrochloric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 13.6 g (80 mmol) of potassium monoethyl malonate in 125 mL of ethyl acetate.
-
Cool the mixture to 0-5 °C with stirring.
-
Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.
-
Heat the mixture to 35 °C over 30 minutes and stir at this temperature for 6 hours.
-
Cool the reaction mixture to 0 °C.
-
Add 6 mL (57 mmol) of isobutyryl chloride dropwise at 0-5 °C over approximately 1 hour.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Cool the mixture to 0 °C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20 °C.
-
Separate the organic phase.
-
Extract the aqueous layer three times with 40 mL portions of toluene.
-
Combine all organic phases and wash with saturated sodium bicarbonate solution until neutral.
-
Wash the organic phase with 25 mL of saturated sodium chloride solution.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Reaction Pathway and Side Reactions
References
- 1. allen.in [allen.in]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in Claisen condensation of ethyl isobutyrylacetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the Claisen condensation of ethyl isobutyrylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen condensation, and why is the yield for this compound sometimes low?
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] The reaction with this compound can be particularly challenging, leading to poor yields for two main reasons:
-
Steric Hindrance: The isobutyryl group is sterically bulky, which can hinder the nucleophilic attack of the enolate on the second ester molecule.[3]
-
Lack of a Highly Acidic α-Hydrogen in the Product: The resulting β-keto ester has only one hydrogen on the α-carbon. The final, irreversible deprotonation of a highly acidic α-hydrogen (present in products from esters with two α-hydrogens) is a key driving force for the reaction equilibrium.[1][2] The absence of this driving force with this compound means the reaction equilibrium is less favorable.[4]
Q2: Which base is most effective for this reaction?
The choice of base is critical. While sodium ethoxide is commonly used, stronger, non-nucleophilic bases are often better for challenging Claisen condensations.[5]
-
Sodium Hydride (NaH): An excellent choice as it irreversibly deprotonates the alcohol formed, shifting the equilibrium forward by producing hydrogen gas that escapes the reaction.[5]
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that can rapidly and irreversibly form the enolate at low temperatures (kinetic control).[5] This can be advantageous in minimizing side reactions.
-
Sodium Ethoxide (NaOEt): While traditional, it can lead to reversible reactions and may not be strong enough to drive the reaction to completion, especially with sterically hindered substrates.[6]
Q3: My reaction has turned dark brown or black. What does this indicate?
A dark coloration or the formation of tar-like substances often points to decomposition or polymerization of the starting materials or products.[7] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[7] To mitigate this, consider running the reaction at a lower temperature (e.g., in an ice bath) and adding the base slowly to avoid localized high concentrations.[7]
Troubleshooting Guide for Low Yield
Issue 1: Reaction Fails to Proceed or Gives Low Conversion
If you observe a significant amount of unreacted starting material, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution & Optimization |
| Insufficient Base Strength or Amount | The Claisen condensation requires at least one full equivalent of base because the deprotonation of the product drives the reaction.[1][2] Ensure you are using a stoichiometric amount. For difficult substrates, consider a stronger base like NaH or LDA.[5] |
| Presence of Water or Protic Solvents | Water will quench the base and the enolate intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents. |
| Suboptimal Reaction Temperature | If using a weaker base like NaOEt, gentle heating may be required to initiate the reaction.[8] Conversely, if using a very strong base like LDA, the reaction should be kept at a low temperature (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[5] |
| Impure Starting Materials | Impurities in the this compound can interfere with the reaction. Purify the starting material by distillation before use. |
Issue 2: Formation of Multiple Products and Purification Difficulties
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the presence of byproducts.
| Potential Side Reaction | Cause & Minimization Strategy |
| Self-Condensation of Other Esters | If performing a crossed Claisen condensation, the other ester partner may self-condense. To avoid this, use a partner ester that has no α-hydrogens (e.g., ethyl benzoate, ethyl formate).[9] |
| Hydrolysis of Ester | If using a base like sodium hydroxide, it can saponify (hydrolyze) the ester to a carboxylate, which will not participate in the condensation.[10] Always use an alkoxide base (NaOR) and ensure the alkyl group (R) matches the alcohol portion of your ester to prevent transesterification.[11] |
| Retro-Claisen Condensation | The Claisen condensation is a reversible reaction.[5][6] The presence of alcohol in the reaction mixture can promote the reverse reaction. Using a base like NaH helps to drive the reaction forward by removing the alcohol byproduct from the equilibrium.[12] |
Experimental Protocols
Protocol: Claisen Condensation using Sodium Hydride
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil to the flask under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexane (B92381) (2-3 times) to remove the mineral oil, and then carefully remove the hexane via cannula.
-
Add anhydrous solvent (e.g., THF or toluene).
-
-
Reaction:
-
In the dropping funnel, prepare a solution of this compound (2.0 equivalents) in the same anhydrous solvent.
-
Slowly add the ester solution to the stirred NaH suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases and the solution is acidic (pH ~2-3).[5]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 times).[5]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the Claisen condensation.
Caption: A step-by-step workflow for troubleshooting low yields.
Reaction Pathway and Potential Side Reactions
This diagram illustrates the main reaction mechanism and common pitfalls that can lower the yield.
Caption: The main reaction pathway and competing side reactions.
References
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Esters with only one α hydrogen generally give poor yields in the... | Study Prep in Pearson+ [pearson.com]
- 4. Solved Please answer part a and b as it would be on | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. butler.elsevierpure.com [butler.elsevierpure.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
Technical Support Center: Optimizing Hantzsch Synthesis with Ethyl Isobutyrylacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Hantzsch pyridine (B92270) synthesis, specifically utilizing ethyl isobutyrylacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch synthesis with this compound in a question-and-answer format.
Question 1: Why is my reaction yield consistently low when using this compound?
Answer: Low yields with this compound in a Hantzsch synthesis can be attributed to several factors, primarily related to the steric hindrance of the isobutyryl group. Here are potential causes and solutions:
-
Steric Hindrance: The bulky isobutyryl group can slow down the rate of key steps in the reaction mechanism, such as the initial Knoevenagel condensation and the subsequent Michael addition.[1]
-
Solution: To overcome this, you may need to employ more forcing reaction conditions. Increasing the reaction temperature or extending the reaction time can help improve the yield. However, be mindful that this may also lead to the formation of side products.
-
-
Inefficient Catalyst: The catalyst you are using may not be effective enough for this sterically demanding substrate.
-
Solution: Consider using a more active catalyst. While classical Hantzsch synthesis can be performed without a catalyst, various catalysts have been shown to improve yields and shorten reaction times.[2] For sterically hindered substrates, a stronger Lewis acid or a heterogeneous catalyst with a high surface area might be beneficial.[3]
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: While ethanol (B145695) is a common solvent for the Hantzsch synthesis, exploring other solvents or solvent-free conditions might be advantageous.[3] For instance, reactions in aqueous micelles under ultrasonic irradiation have been reported to give high yields for Hantzsch synthesis.[4]
-
Question 2: I am observing a significant amount of side products. What are they and how can I minimize them?
Answer: Side product formation is a common issue in the Hantzsch synthesis.[4] The primary side products are often the result of self-condensation of the β-ketoester and the formation of a Knoevenagel condensation product between the aldehyde and the β-ketoester that fails to cyclize.
-
Minimizing Side Products:
-
Control Reaction Temperature: Gradual heating and maintaining a consistent temperature can prevent the formation of unwanted byproducts.
-
Order of Addition: Adding the aldehyde slowly to the mixture of the β-ketoester, ammonia (B1221849) source, and catalyst can sometimes minimize the self-condensation of the aldehyde.
-
Choice of Ammonia Source: Ammonium (B1175870) acetate (B1210297) is a common and effective nitrogen donor.[2]
-
Question 3: My reaction is very slow. How can I increase the reaction rate?
Answer: The steric bulk of this compound is a likely reason for a slow reaction rate. Here are some strategies to accelerate the reaction:
-
Increase Temperature: Raising the reaction temperature is a straightforward way to increase the rate. However, monitor the reaction closely for the formation of degradation products.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Hantzsch synthesis.[5][6]
-
Ultrasonic Irradiation: Sonication can enhance the reaction rate, particularly in heterogeneous mixtures or when using aqueous micelles.[4]
-
More Efficient Catalyst: As mentioned, a more active catalyst can significantly speed up the reaction.
Question 4: How can I effectively purify my 1,4-dihydropyridine (B1200194) product?
Answer: The purification of 1,4-dihydropyridines can be challenging due to their potential instability and the presence of structurally similar side products.
-
Recrystallization: This is often the most effective method for obtaining highly pure, solid products. Ethanol or a mixture of ethanol and water is a common recrystallization solvent.[3]
-
Column Chromatography: For non-crystalline products or to separate complex mixtures, column chromatography on silica (B1680970) gel is a standard technique. A common eluent system is a gradient of ethyl acetate in hexane (B92381).[7]
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove the catalyst and any water-soluble byproducts before purification. This typically involves washing the organic extract with water and brine.[8]
Below is a troubleshooting workflow to help diagnose and resolve common issues.
Caption: Troubleshooting workflow for Hantzsch synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use ammonia directly instead of ammonium acetate?
A1: Yes, ammonia can be used as the nitrogen source.[4] However, ammonium acetate is often preferred as it is a more convenient and less hazardous solid to handle. It also acts as a buffer, which can be beneficial for the reaction.
Q2: What is the expected effect of using an aromatic vs. an aliphatic aldehyde with this compound?
A2: Aromatic aldehydes with electron-withdrawing groups generally react faster due to the increased electrophilicity of the carbonyl carbon. Aromatic aldehydes with electron-donating groups may react more slowly. Aliphatic aldehydes can also be used, but they are more prone to self-condensation, which can lead to lower yields of the desired dihydropyridine.
Q3: My 1,4-dihydropyridine product seems to be unstable. Why is this and how can I handle it?
A3: 1,4-dihydropyridines can be sensitive to air and light, leading to oxidation to the corresponding pyridine. This is a common characteristic of this class of compounds.[4] To minimize degradation, it is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q4: I need the final pyridine product, not the 1,4-dihydropyridine. How do I perform the aromatization?
A4: The aromatization of the 1,4-dihydropyridine can be achieved through oxidation. There are many methods available, ranging from mild to strong oxidizing conditions. A common and effective method is the use of a mild oxidizing agent like ferric chloride or manganese dioxide.[4] The reaction can often be performed as a one-pot synthesis following the initial Hantzsch condensation.[8]
Q5: Are there any green chemistry approaches for this synthesis?
A5: Yes, several green chemistry approaches have been developed for the Hantzsch synthesis. These include using water as a solvent, employing reusable heterogeneous catalysts, and performing the reaction under solvent-free conditions.[2][3] These methods can reduce the environmental impact and simplify the work-up procedure.
Data Presentation
The following tables summarize typical reaction conditions for the Hantzsch synthesis. Note that the use of this compound may require more forcing conditions (higher temperatures or longer reaction times) to achieve comparable yields to ethyl acetoacetate (B1235776) due to increased steric hindrance.[9]
Table 1: Comparison of Catalysts for Hantzsch Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 6-8 | 60-75 | [10] |
| FeCl₃ | Solvent-free | 110 | 1 | 85-95 | [11] |
| γ-Al₂O₃ nanoparticles | Solvent-free | 90 | 0.5-1 | 90-98 | [3] |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles | Room Temp | 1 (ultrasound) | 90-98 | [4] |
| AlCl₃·6H₂O | Solvent-free | 60 | 1-2.2 | 80-92 | [8] |
Table 2: Effect of Solvent on Hantzsch Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | None | Reflux | 6-8 | 60-75 | [10] |
| Water | PTSA | Room Temp | 1 (ultrasound) | 90-98 | [4] |
| Methanol | None | 50 | >1 | ~80 | [9] |
| Acetonitrile | None | 50 | Slower than MeOH | Lower than MeOH | [9] |
| Solvent-free | γ-Al₂O₃ nanoparticles | 90 | 0.5-1 | 90-98 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis with this compound under Solvent-Free Conditions
This protocol is adapted from a general method for Hantzsch synthesis using γ-Al₂O₃ nanoparticles.[3]
-
In a round-bottom flask, combine the aldehyde (1 mmol), this compound (2 mmol), ammonium acetate (2 mmol), and γ-Al₂O₃ nanoparticles (0.2 g).
-
Heat the mixture in an oil bath at 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and filter to remove the catalyst.
-
Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hot ethanol and water to yield the 1,4-dihydropyridine.
Protocol 2: Aromatization of the 1,4-Dihydropyridine Product
This protocol is a general method for the oxidation of 1,4-dihydropyridines.[8]
-
Dissolve the 1,4-dihydropyridine (2 mmol) in a mixture of water and ethanol (5:1, 2 mL).
-
Add AlCl₃·6H₂O (10 mol%) and 30% hydrogen peroxide (2 equivalents).
-
Irradiate the mixture in a domestic microwave oven at 180 W and 35°C for 4-8 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with ethyl acetate (2 x 25 mL).
-
Wash the organic layer with 10% NaHCO₃ solution and then with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude pyridine product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for Hantzsch synthesis.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. cem.de [cem.de]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis of 1, 4-Dihydropyridine Derivatives using FeCl3 as Catalyst under Solvent-free Condition – Oriental Journal of Chemistry [orientjchem.org]
Preventing byproduct formation in the synthesis of ethyl isobutyrylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of ethyl isobutyrylacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Method 1: Acylation of Potassium Monoethyl Malonate
This method is a variation of the malonic ester synthesis, which generally offers higher purity and yield compared to the traditional Claisen condensation of ethyl isobutyrate.
Q1: My reaction yield is low, and I'm observing significant amounts of starting materials in my crude product. What are the likely causes and solutions?
A1: Low conversion is a common issue that can often be traced back to reagent quality, reaction conditions, or inadequate activation of the malonate.
-
Moisture Contamination: The presence of water is detrimental as it can quench the base and hydrolyze the isobutyryl chloride.
-
Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the triethylamine (B128534) and other reagents are dry.
-
-
Inefficient Enolate Formation: The deprotonation of potassium monoethyl malonate is a critical step.
-
Troubleshooting: Ensure you are using a sufficient excess of triethylamine. The reaction between potassium monoethyl malonate, magnesium chloride, and triethylamine requires adequate time to form the active magnesium enolate complex; ensure the specified stirring time and temperature are followed.
-
-
Low Reaction Temperature: While the initial steps are performed at low temperatures to control reactivity, the acylation step requires sufficient thermal energy.
-
Troubleshooting: After the dropwise addition of isobutyryl chloride at 0-5 °C, allow the reaction to warm to room temperature and stir for the recommended duration (e.g., 12 hours) to ensure the reaction goes to completion.[1]
-
Q2: I've identified diethyl malonate as a byproduct. How is this formed and how can I prevent it?
A2: The formation of diethyl malonate can occur if there is a transesterification reaction.
-
Mechanism of Formation: If ethanol (B145695) is present as an impurity or is formed during a side reaction, it can react with the potassium monoethyl malonate or the final product, leading to the formation of diethyl malonate.
-
Prevention:
-
Use High-Purity Reagents: Ensure your starting materials, particularly the ethyl acetate (B1210297) solvent, are free from ethanol contamination.
-
Strict Anhydrous Conditions: As mentioned, maintaining dry conditions is crucial to prevent side reactions that could generate ethanol.
-
Q3: My product is contaminated with a diacylated byproduct. What causes this and how can it be minimized?
A3: While less common in this specific method due to the nature of the starting malonate, over-acylation can theoretically occur. A more likely scenario in malonic ester syntheses, in general, is dialkylation if an alkyl halide were used instead of an acyl chloride. In this acylation context, a double reaction is less probable but could arise from the enolization of the product and subsequent reaction.
-
Prevention:
-
Controlled Stoichiometry: Use a slight excess of the malonate component relative to the isobutyryl chloride to ensure the acylating agent is the limiting reagent.
-
Slow Addition: Add the isobutyryl chloride dropwise at a low temperature (0-5 °C) to maintain control over the reaction and minimize side reactions.[1]
-
Synthesis Method 2: Condensation of Methyl Isopropyl Ketone and Diethyl Carbonate
This industrial process offers a high-yield alternative for the synthesis of this compound.[2][3]
Q1: The reaction is not initiating, or the conversion is very low. What should I check?
A1: This reaction relies on the formation of a ketone enolate using a strong base. Initiation issues often point to problems with the base or the reaction environment.
-
Inactive Sodium Hydride: Sodium hydride (NaH) is highly reactive with moisture. If it has been improperly stored, it may be coated with an inactive layer of sodium hydroxide.
-
Troubleshooting: Use freshly opened, high-purity sodium hydride. If using a dispersion in mineral oil, it can be washed with dry hexanes prior to use to remove the oil, though this must be done with extreme caution.
-
-
Insufficient Temperature for Initiation: The reaction often requires initial heating to start.[2]
-
Troubleshooting: Gently heat the initial mixture of methyl isopropyl ketone, diethyl carbonate, and sodium hydride to the recommended temperature (e.g., 70-80 °C) to initiate the reaction, then cool to the temperature specified for the dropwise addition of the remaining ketone.[2]
-
-
Presence of Protic Impurities: Any protic impurities (water, alcohols) will quench the sodium hydride.
-
Troubleshooting: Use anhydrous solvents (e.g., benzene, toluene, or THF) and ensure all reagents are dry.
-
Q2: I'm observing byproducts from the self-condensation of methyl isopropyl ketone. How can I avoid this?
A2: Aldol-type self-condensation of the ketone can compete with the desired Claisen-type condensation with diethyl carbonate.
-
Mechanism of Formation: The enolate of methyl isopropyl ketone can attack the carbonyl group of another molecule of the ketone.
-
Prevention:
-
Slow Addition of Ketone: Add the bulk of the methyl isopropyl ketone slowly to the reaction mixture containing the diethyl carbonate and base.[2] This maintains a low concentration of the enolate and favors the reaction with the more electrophilic diethyl carbonate which is present in excess.
-
Reaction Temperature: After initiation, maintaining a moderate temperature (e.g., 30 °C) can help to control the rate of competing side reactions.[2]
-
Quantitative Data Summary
| Synthesis Method | Key Reagents | Yield | Purity | Reference |
| Acylation of Potassium Monoethyl Malonate | Potassium monoethyl malonate, isobutyryl chloride, MgCl₂, triethylamine | 61% | High | [1] |
| Condensation of Methyl Isopropyl Ketone & Diethyl Carbonate | Methyl isopropyl ketone, diethyl carbonate, sodium hydride | 81% | Not specified | [2][3] |
Experimental Protocols
Protocol 1: Synthesis via Acylation of Potassium Monoethyl Malonate [1]
-
Preparation of the Magnesium Enolate:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 125 mL of ethyl acetate and 13.6 g (80 mmol) of potassium monoethyl malonate.
-
Stir the mixture and cool to 0-5 °C.
-
Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.
-
Heat the mixture to 35 °C over 30 minutes and continue stirring at this temperature for 6 hours.
-
-
Acylation:
-
Cool the reaction mixture back down to 0 °C.
-
Dropwise, add 6 mL (57 mmol) of isobutyryl chloride over approximately 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the mixture to 0 °C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20 °C.
-
Separate the organic phase. Extract the aqueous layer three times with 40 mL portions of toluene.
-
Combine all organic phases and wash with a saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated saline solution.
-
Evaporate the solvent under reduced pressure.
-
Distill the crude product under reduced pressure to obtain pure this compound.
-
Protocol 2: Synthesis via Condensation of Methyl Isopropyl Ketone and Diethyl Carbonate [2]
-
Reaction Setup and Initiation:
-
To a solution of 400 cc of benzene, 850 cc of diethyl carbonate, and 200 cc of hexamethylphosphoramide (B148902) (HMPA), add 60 g of sodium hydride (80% in paraffin (B1166041) oil).
-
Add 10 g of methyl isopropyl ketone to the mixture.
-
Heat the reaction mixture to 70-80 °C to initiate the reaction.
-
-
Addition of Ketone:
-
Once the reaction has started, cool the mixture to approximately 30 °C.
-
Prepare a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene.
-
Add this solution dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 30 °C.
-
-
Work-up and Purification:
-
Allow the reaction mixture to stand overnight.
-
Carefully quench the reaction by adding methanol (B129727) with cooling.
-
Acidify the mixture with aqueous hydrochloric acid.
-
Perform an appropriate work-up (e.g., separation of the organic layer, washing, and drying).
-
Purify the product by distillation.
-
Visualizations
Caption: Byproduct formation pathways in the malonic ester synthesis of this compound.
Caption: A logical troubleshooting workflow for optimizing the synthesis of this compound.
References
Removal of unreacted starting materials from ethyl isobutyrylacetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and impurities from ethyl isobutyrylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical this compound synthesis?
A1: Impurities largely depend on the synthetic route but commonly include:
-
Unreacted Starting Materials: Such as ethyl isobutyrate, isobutyryl chloride, monoethyl potassium malonate, or diethyl carbonate.[1][2]
-
Acidic or Basic Reagents/Byproducts: Including hydrochloric acid, triethylamine, sodium ethoxide, or acetic acid.[1][3]
-
Solvents: The solvent used in the reaction, such as ethyl acetate, toluene, or ether.[1][4]
-
Water: Introduced during the aqueous workup steps.[5]
-
Side-Products: Self-condensation products or byproducts from transesterification.[3]
Q2: What is the general workflow for purifying crude this compound?
A2: A standard purification sequence involves several key steps:
-
Aqueous Workup: The reaction mixture is first treated with acidic or basic solutions to neutralize the catalyst and remove water-soluble impurities. This is typically done in a separatory funnel.[1][5]
-
Extraction: The product is extracted into an organic solvent.
-
Washing: The organic layer is washed with water and/or brine to remove residual salts and water.[1][5]
-
Drying: The isolated organic layer is dried using an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate to remove dissolved water.[4]
-
Solvent Removal: The bulk of the solvent is removed, often using a rotary evaporator.
-
Final Purification: The final, high-purity product is typically isolated via vacuum distillation.[1][3]
Q3: How do I choose between an acidic or basic wash for my crude product?
A3: The choice of wash depends on the nature of the impurities you need to remove.
-
Use a dilute acid wash (e.g., 13% hydrochloric acid) to remove basic impurities like triethylamine.[1]
-
Use a mild base wash (e.g., 5-10% sodium carbonate or saturated sodium bicarbonate solution) to remove acidic impurities like unreacted monoethyl potassium malonate or acidic byproducts.[1][4] Always perform this step carefully to avoid vigorous gas evolution if significant acid is present.
-
Follow with a water and/or brine wash to remove any remaining water-soluble compounds and salts before drying.[5]
Q4: My organic layer is cloudy after washing. What should I do?
A4: A cloudy appearance indicates the presence of suspended water. This issue is resolved during the drying step. Add a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate and swirl the flask. If the drying agent clumps together, it is a sign of excess water, and more should be added until some particles remain free-flowing.[5] A subsequent wash with brine (saturated NaCl solution) before the final drying step can also help remove a significant amount of dissolved water.[5]
Q5: Vacuum distillation or column chromatography? Which is better for final purification?
A5: For this compound, vacuum distillation is the most common and effective method for final purification.[3] This technique separates compounds based on differences in their boiling points and is ideal for separating the product from starting materials like ethyl isobutyrate.[4] Column chromatography is a powerful technique but is often more labor-intensive and better suited for separating compounds with very similar boiling points or removing non-volatile impurities.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion during Extraction | - Vigorous shaking of the separatory funnel.- Presence of acidic or basic residues acting as surfactants.- High concentration of crude material. | - Gently rock or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If possible, dilute the organic layer with more solvent.- Allow the funnel to stand undisturbed for a longer period. |
| Product is Impure After Distillation | - Boiling points of the product and a key impurity (e.g., diethyl malonate) are too close for effective separation.[1]- Distillation column is not efficient enough (e.g., no packing or insufficient length).- Distillation was performed too quickly. | - Use a fractionating column (e.g., a Vigreux or Widmer column) to increase the separation efficiency.[4]- Perform the distillation slowly to allow for proper equilibration between liquid and vapor phases.- If boiling points are extremely close, consider purification by column chromatography.[6] |
| Low Product Yield | - Incomplete reaction.- Product loss during aqueous washes due to some water solubility.- Inefficient extraction from the aqueous layer.- Product decomposition during distillation due to high temperatures. | - Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC) before workup.- Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product before extraction.- Back-extract the aqueous layer multiple times with the organic solvent (e.g., 3 x 40 mL).[1]- Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[3] |
| NMR Shows Residual Solvent | - Incomplete removal of the extraction or chromatography solvent (e.g., ethyl acetate, hexanes). | - Use a rotary evaporator for a prolonged period. A high-vacuum pump can be attached after the initial evaporation to remove stubborn traces.- Co-evaporation: Add a more volatile solvent in which your product is soluble (e.g., dichloromethane (B109758) or diethyl ether), and evaporate again. Repeat this 2-3 times.[7] |
Quantitative Data Summary
The following table summarizes key physical properties of this compound and a common starting material, which are critical for planning purification by distillation.
| Compound | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 173 | ~0.98 | ~1.425 |
| Ethyl Isobutyrate | 110-111[4] | ~0.866 | ~1.390 |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
Neutralization/Wash:
-
To remove basic impurities (e.g., triethylamine), add cold, dilute HCl (e.g., 70mL of 13% HCl) until the aqueous layer is acidic.[1] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently, venting frequently.
-
To remove acidic impurities, add a 5-10% sodium carbonate or saturated sodium bicarbonate solution portion-wise until gas evolution ceases.[1][4] Vent frequently and shake gently.
-
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Water Wash: Add deionized water to the organic layer in the funnel, shake, and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to help remove dissolved water.[1] Drain the brine layer.
-
Transfer the washed organic layer to an Erlenmeyer flask for drying.
Protocol 2: Drying the Organic Layer
-
To the Erlenmeyer flask containing the organic solution, add a scoop of an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).[4]
-
Swirl the flask. If the drying agent clumps together, add more until some of the powder remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
-
Remove the drying agent by gravity or vacuum filtration, or by carefully decanting the solution into a clean, dry round-bottom flask.
-
Rinse the drying agent with a small amount of fresh solvent and combine the filtrate with the main solution to maximize yield.
Protocol 3: Purification by Vacuum Distillation
-
Place the dried, solvent-free crude product in a round-bottom flask (no more than two-thirds full). Add a stir bar or boiling chips.
-
Assemble a vacuum distillation apparatus. A short path or fractional distillation setup can be used. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring/heating the flask gently using a heating mantle.
-
Slowly apply the vacuum. The pressure should drop to a stable value.
-
Gradually increase the temperature. Collect and discard any low-boiling fractions (forerun), which typically consist of residual solvent or volatile starting materials.
-
When the temperature at the thermometer stabilizes at the expected boiling point of the product at that pressure, switch to a clean receiving flask.
-
Collect the main fraction until the temperature begins to drop or rise significantly, indicating the product has finished distilling.
-
Turn off the heat, allow the system to cool, and then slowly and carefully re-introduce air to the apparatus before collecting the purified liquid product.[4]
Visualization
Caption: Workflow for selecting a purification strategy for this compound.
References
- 1. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ethyl Isobutyrylacetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of ethyl isobutyrylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route employed. Common impurities include unreacted starting materials such as diethyl malonate or ethyl isobutyrate, byproducts from side reactions, and residual solvents.[1] For instance, in syntheses involving magnesium ethoxide, unreacted diethyl malonate can be a significant impurity due to its boiling point being close to that of this compound.[1] Other potential impurities can include water, acids, and other esters formed during the reaction.
Q2: My final product has a low purity even after distillation. What could be the issue?
A2: This is a common challenge, often stemming from the presence of impurities with boiling points very close to that of this compound (173 °C at atmospheric pressure).[2][3] Diethyl malonate is a prime example of such an impurity.[1] In such cases, simple distillation may not be sufficient. Consider using fractional distillation for better separation.[4] Also, ensure your crude product is properly washed and dried before distillation to remove any non-volatile impurities or water that could affect the distillation process.
Q3: What are the recommended washing and drying procedures for crude this compound before distillation?
A3: Before distillation, it is crucial to remove acidic and water-soluble impurities. A typical procedure involves:
-
Washing the crude product with a 5-10% sodium carbonate solution to neutralize any acidic components.[5]
-
Subsequently washing with a saturated aqueous solution of sodium chloride (brine) to aid in the separation of the organic and aqueous layers.
-
Drying the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[5]
Q4: What are the optimal conditions for the vacuum distillation of this compound?
A4: Vacuum distillation is highly recommended to lower the boiling point and prevent thermal decomposition. While the boiling point at atmospheric pressure is 173 °C, under reduced pressure, it is significantly lower.[2][3] For example, a boiling point of 146–148 °C at 15 mm Hg has been reported for a related compound, suggesting a similar range for this compound.[5] The optimal pressure will depend on your equipment, but starting with a pressure around 15-20 mmHg is a good practice.
Q5: Can I use chromatography to purify this compound?
A5: Yes, column chromatography is a viable method for purifying this compound, especially for removing non-volatile impurities or compounds with very different polarities.[6] A common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of non-polar and moderately polar solvents like hexane (B92381) and ethyl acetate.[6][7] The ideal solvent system will need to be determined empirically, for example, by using thin-layer chromatography (TLC).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Cloudy distillate | Presence of water. | Ensure the crude product is thoroughly dried with an appropriate drying agent (e.g., anhydrous MgSO4 or Na2SO4) before distillation.[5] |
| Low yield after purification | - Incomplete reaction. - Loss during aqueous workup. - Product decomposition during distillation. | - Monitor the reaction to completion using techniques like TLC or GC. - Perform multiple extractions of the aqueous layer to recover all the product. - Use vacuum distillation to lower the boiling point and prevent thermal degradation.[5] |
| Product purity does not improve after simple distillation | Presence of impurities with close boiling points (e.g., diethyl malonate).[1] | - Use fractional distillation with a column that has a high number of theoretical plates.[4] - Consider purification by column chromatography.[6] |
| Acidic impurities detected in the final product | Incomplete neutralization during the washing step. | - Increase the concentration or volume of the sodium bicarbonate or sodium carbonate wash.[1] - Ensure vigorous mixing during the wash to maximize contact between the organic and aqueous phases. |
| Product darkens during distillation | Thermal decomposition due to high temperature. | - Use vacuum distillation to reduce the boiling point. - Ensure the heating mantle temperature is not excessively high. |
Experimental Protocols
Protocol 1: General Purification via Washing and Vacuum Distillation
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium carbonate solution and shake vigorously. Release the pressure frequently.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated brine.
-
Separate and collect the organic layer.
-
-
Drying:
-
Add anhydrous magnesium sulfate to the collected organic layer and swirl. Continue adding the drying agent until it no longer clumps together.
-
Filter the mixture to remove the drying agent.
-
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Place the dried crude product in the distillation flask.
-
Apply vacuum and slowly heat the flask.
-
Collect the fraction that distills at the expected boiling point for the applied pressure. A literature value for a similar compound is 146-148°C at 15 mm Hg.[5]
-
Visual Guides
Caption: A workflow for the purification and troubleshooting of this compound.
Caption: Potential products and byproducts from a common synthesis route.
References
- 1. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound 95 7152-15-0 [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN115246772A - Preparation method of mthis compound - Google Patents [patents.google.com]
- 7. Ethyl Acetate [sigmaaldrich.com]
How to break emulsion during ethyl isobutyrylacetate workup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsions during the workup of reactions involving ethyl isobutyrylacetate.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] This often appears as a cloudy or milky layer between the organic and aqueous phases in a separatory funnel, preventing clear separation.[1]
Several factors can contribute to emulsion formation during the workup of this compound:
-
Similar Densities: this compound has a density of approximately 0.98 g/mL, which is very close to that of water (1.0 g/mL).[2][3] This minimal density difference provides little incentive for the two layers to separate quickly.[4]
-
Presence of Emulsifying Agents: Reactions that produce β-keto esters, like the Claisen condensation, are often conducted under basic conditions, which generate enolates.[5][6] These deprotonated β-keto esters can act as soap-like molecules (surfactants), stabilizing emulsions.[7] Other byproducts or unreacted starting materials can also act as emulsifying agents.[7]
-
Vigorous Shaking: Excessive shaking of the separatory funnel provides the energy to break up the liquid layers into fine droplets, promoting emulsion formation.[7]
Q2: How can I prevent an emulsion from forming in the first place?
Preventing an emulsion is often easier than breaking one.[7] Here are some preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for the extraction to occur with minimal mechanical force.[7]
-
"Salting Out" Proactively: If you anticipate an emulsion, add a saturated aqueous solution of sodium chloride (brine) to the aqueous layer before mixing.[8][9] This increases the ionic strength and density of the aqueous phase, which can help prevent the emulsion from forming.[10][11]
Q3: What are the immediate steps to take if an emulsion has formed?
If an emulsion has formed, try these simple physical methods first:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time (10-20 minutes). Sometimes, emulsions will break on their own with time.[4]
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. This can help the dispersed droplets to coalesce.[12]
-
Use a Stirring Rod: Gently stir the emulsion layer with a glass stirring rod. This can mechanically help to break up the emulsion.[2]
Troubleshooting Guide: How to Break an Emulsion
If the initial simple methods fail, you can employ several chemical and physical techniques to break the emulsion. The choice of method will depend on the nature of your reaction mixture.
Chemical Methods
| Method | Description | When to Use |
| Addition of Brine (Saturated NaCl) | This is the most common and often most effective method. Adding brine increases the ionic strength and density of the aqueous layer, which helps to force the organic material out of the aqueous phase and break the emulsion. This technique is known as "salting out".[7][10][13] | This should be one of the first chemical methods you try for any type of emulsion. It is generally applicable and unlikely to interfere with most workups. |
| pH Adjustment | The stability of an emulsion can be highly dependent on the pH of the aqueous layer.[12] If your reaction was performed under basic conditions, carefully adding a dilute acid (e.g., 1M HCl) to neutralize the mixture can break an emulsion stabilized by enolates or other basic species. Conversely, if the workup is acidic, adding a base might be effective. | This is particularly useful after a base-mediated reaction like a Claisen condensation. Neutralizing the reaction mixture is a standard part of the workup and can simultaneously resolve emulsion issues.[14] |
| Addition of a Different Organic Solvent | Adding a small amount of a different organic solvent can change the overall polarity and density of the organic layer, which can help to break the emulsion.[7] For example, if you are using a solvent like ethyl acetate (B1210297) (which is less dense than water), adding a very non-polar and less dense solvent like pentane (B18724) or hexane (B92381) can help to further separate the densities of the two layers.[4] | Use this method when others have failed. Be mindful that you will need to remove the additional solvent later, typically by rotary evaporation. |
| Addition of a Small Amount of Alcohol | Adding a small amount of a polar solvent like ethanol (B145695) or methanol (B129727) can sometimes help to break an emulsion.[15] These solvents are soluble in both aqueous and organic layers and can help to disrupt the interface. | This should be used as a later resort, as the alcohol will distribute between the two phases and may carry some of your product into the aqueous layer. |
Physical Methods
| Method | Description | When to Use |
| Centrifugation | If you have a centrifuge that can accommodate your separatory funnel or a suitable tube, spinning the emulsion can provide the force needed to separate the layers.[13][15] | This is a very effective method, especially for small-scale reactions, and does not introduce any new chemical reagents.[9] |
| Filtration | Filtering the entire mixture through a plug of Celite® (diatomaceous earth) or glass wool can sometimes break up the emulsion. The fine particles of the filter aid provide a large surface area that can help the droplets to coalesce. | This is a good option for stubborn emulsions, especially if there is some solid particulate matter present that may be stabilizing the emulsion. |
| Heating or Cooling | Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and help to break the emulsion.[14] Alternatively, cooling the mixture in an ice bath can also sometimes be effective.[15] | Use gentle heating with caution, especially with volatile organic solvents. Cooling is generally a safer option. |
| Ultrasonication | Placing the separatory funnel in an ultrasonic bath can provide energy to disrupt the emulsion.[9] | This is a less common but potentially effective method if an ultrasonic bath is available. |
Experimental Protocols
Protocol for Salting Out
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a small volume of the brine (e.g., 5-10 mL for a 100 mL workup) to the separatory funnel containing the emulsion.
-
Gently swirl the separatory funnel. Do not shake vigorously.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If necessary, add more brine in small portions until the emulsion breaks.
Protocol for pH Adjustment (Assuming a Basic Reaction Mixture)
-
Prepare a dilute solution of a strong acid (e.g., 1M HCl).
-
Carefully add the acid dropwise to the separatory funnel while gently swirling.
-
Periodically check the pH of the aqueous layer using pH paper.
-
Continue adding acid until the aqueous layer is neutral or slightly acidic.
-
Observe for the breaking of the emulsion.
Logical Workflow for Breaking Emulsions
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. How To [chem.rochester.edu]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US2485298A - Method for breaking emulsion - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. butler.elsevierpure.com [butler.elsevierpure.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. A review of petroleum emulsification types, formation factors, and demulsification methods [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Ethyl Isobutyrylacetate During Storage
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to the integrity and reproducibility of experimental results. Ethyl isobutyrylacetate, a key building block in organic synthesis, can be susceptible to degradation during storage. This guide provides troubleshooting advice and frequently asked questions to help you maintain the quality of your this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, viscosity) | Degradation of the compound. | Discard the reagent and obtain a fresh bottle. Review storage conditions to ensure they align with recommendations (cool, dry, inert atmosphere). |
| Inconsistent experimental results | Partial degradation of this compound leading to lower purity. | Verify the purity of the stored this compound using analytical methods such as GC or HPLC. If purity is compromised, use a fresh batch for subsequent experiments. |
| Presence of unexpected peaks in analytical chromatograms (GC/HPLC) | Formation of degradation products. | Identify the degradation products using techniques like GC-MS. The primary degradation pathways are hydrolysis and decarboxylation. Consider implementing stricter storage protocols to minimize future degradation. |
| Precipitate formation in the container | Polymerization or formation of insoluble degradation products. | Do not use the reagent. This may indicate significant degradation. Ensure the container is properly sealed and stored away from light and heat. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or flames.[1] To minimize degradation, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Q2: At what temperature should I store this compound?
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not widely published, it is a general best practice for organic esters to be stored in amber or opaque containers to protect them from light, which can potentially catalyze degradation reactions.
Q4: How does moisture affect the stability of this compound?
A4: Moisture can lead to the hydrolysis of this compound, breaking it down into isobutyric acid and ethanol.[2] It is crucial to store the compound in a tightly sealed container in a dry environment to prevent moisture ingress. The use of desiccants in the storage cabinet is also a good practice.
Degradation and Stability
Q5: What are the main degradation pathways for this compound?
A5: The two primary degradation pathways for this compound are:
-
Hydrolysis: In the presence of moisture, the ester bond can be cleaved to form isobutyric acid and ethanol.[2] This reaction can be catalyzed by both acids and bases.
-
Decarboxylation: As a β-keto ester, this compound can be susceptible to decarboxylation, especially at elevated temperatures or under acidic/basic conditions, leading to the formation of 4-methyl-2-pentanone.
Q6: Are there any recommended stabilizers for this compound?
A6: While specific studies on stabilizers for this compound are limited, general strategies for stabilizing esters can be applied. The use of antioxidants, such as butylated hydroxytoluene (BHT) or other hindered phenols, may help to prevent oxidative degradation, although this is not a primary degradation pathway for this compound. For preventing hydrolysis, maintaining anhydrous conditions is the most effective strategy. The addition of carbodiimides has been noted as a method to stabilize esters by reacting with carboxylic acids that could catalyze hydrolysis.[3] However, the compatibility and efficacy of such additives with this compound would need to be experimentally verified for specific applications.
Q7: How can I check the purity of my stored this compound?
A7: The purity of this compound can be reliably determined using gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC) with a UV detector.[1] These techniques can separate the parent compound from potential impurities and degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating Analysis by Gas Chromatography (GC)
This protocol outlines a general procedure for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Columns:
- Gas chromatograph equipped with a flame ionization detector (FID).
- A polar capillary column, such as a DB-Wax or equivalent, is recommended for good separation of the analyte from potential polar degradation products like isobutyric acid and ethanol.
2. GC Conditions (Example):
- Injector Temperature: 250 °C
- Detector Temperature: 270 °C
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes
- Ramp: 10 °C/min to 200 °C, hold for 5 minutes
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Injection Volume: 1 µL (split injection, e.g., 50:1)
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
- For analysis, dilute the stock solution to an appropriate concentration for GC analysis (e.g., 100 µg/mL).
4. Analysis:
- Inject the prepared sample into the GC system.
- Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a pure standard.
- Analyze the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products. The area percentage of the main peak can be used to estimate the purity.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under stress conditions and for developing stability-indicating analytical methods.[4][5]
1. Stress Conditions:
- Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Keep at room temperature for 24 hours.
- Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the neat compound in a sealed vial at an elevated temperature (e.g., 70°C) for a specified period (e.g., 48 hours).
- Photostability: Expose the compound (as a solid or in solution) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
2. Sample Preparation and Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with an appropriate solvent.
- Analyze the stressed samples using the developed GC or a suitable HPLC method to identify and quantify the degradation products. A mass spectrometry detector (GC-MS or LC-MS) is highly recommended for the identification of unknown degradants.
Data Presentation
While specific quantitative degradation data for this compound is not extensively available, the following table provides a template for how such data could be structured based on a forced degradation study. The percentage degradation would be determined by the decrease in the peak area of this compound in the stressed sample compared to an unstressed control.
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Products (Expected) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Isobutyric acid, Ethanol |
| 0.1 M NaOH | 24 hours | Room Temp. | 20% | Isobutyric acid, Ethanol |
| 3% H₂O₂ | 24 hours | Room Temp. | < 5% | Oxidative byproducts |
| Thermal | 48 hours | 70 °C | 10% | Decarboxylation and other thermal byproducts |
| Photolytic | ICH Q1B | Ambient | < 5% | Photodegradation products |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: NMR Analysis of Ethyl Isobutyrylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in ethyl isobutyrylacetate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: The ¹H NMR spectrum of pure this compound, with the formula (CH₃)₂CHCOCH₂COOC₂H₅, shows characteristic signals corresponding to its different proton environments.[1] The keto-enol tautomerism inherent to β-keto esters can influence the spectrum, but the keto form is typically predominant.[2]
¹H NMR Data for this compound (Keto Form) in CDCl₃
| Chemical Shift (δ) ppm | Protons | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ~4.19 | 2H | Quartet (q) | ~7.1 | -OCH₂ CH₃ (Ester Ethyl Group) |
| ~3.44 | 2H | Singlet (s) | N/A | -COCH₂ CO- (Active Methylene) |
| ~2.85 | 1H | Septet (sept) | ~6.9 | -CH (CH₃)₂ (Isobutyryl Group) |
| ~1.27 | 3H | Triplet (t) | ~7.1 | -OCH₂CH₃ (Ester Ethyl Group) |
| ~1.13 | 6H | Doublet (d) | ~6.9 | -CH(CH₃ )₂ (Isobutyryl Group) |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument.
Q2: My NMR spectrum shows unexpected peaks. What are the common impurities I should look for?
A2: Impurities in this compound typically arise from the synthesis process, degradation, or handling and purification steps.[3][4] Common sources include residual solvents, unreacted starting materials, or side-products.[5]
Q3: How can I identify residual solvents in my sample?
A3: Residual solvents from synthesis or purification are a frequent source of impurity peaks. Ethyl acetate (B1210297) is particularly common and can be difficult to remove completely.[6][7] Comparing the chemical shifts of unknown peaks to known values for common laboratory solvents is the first step in identification.[8][9]
¹H NMR Data for Common Residual Solvents
| Impurity | Chemical Shift (δ) ppm in CDCl₃ | Multiplicity |
|---|---|---|
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | Quartet, Singlet, Triplet |
| Acetone[10] | ~2.17 | Singlet |
| Dichloromethane (DCM)[8] | ~5.30 | Singlet |
| Toluene[8] | ~7.27-7.17 (m), ~2.36 (s) | Multiplet, Singlet |
| Water | ~1.56 | Broad Singlet |
| Diethyl Ether[10] | ~3.48 (q), ~1.21 (t) | Quartet, Triplet |
Q4: What impurities might be present from the synthesis of this compound?
A4: Synthesis-related impurities depend on the specific synthetic route. For syntheses involving the acetoacetic ester or malonic ester pathways, unreacted starting materials or byproducts may be present.[11][12][13] For example, if prepared from potassium monoethyl malonate and isobutyryl chloride, residual diethyl malonate could be an impurity with a close boiling point, making it difficult to separate by distillation.[11]
¹H NMR Data for Potential Synthesis-Related Impurities
| Impurity | Key Chemical Shift(s) (δ) ppm in CDCl₃ | Multiplicity |
|---|---|---|
| Ethyl Isobutyrate[14] | ~4.12 (q), ~2.54 (sept), ~1.23 (t), ~1.15 (d) | Quartet, Septet, Triplet, Doublet |
| Diethyl Malonate | ~4.20 (q), ~3.39 (s) | Quartet, Singlet |
| Triethylamine[9] | ~2.53 (q), ~1.03 (t) | Quartet, Triplet |
Troubleshooting Guides
Problem: The peaks in my spectrum are very broad.
-
Possible Cause 1: Poor Sample Preparation. The sample may contain suspended solid particles which disrupt the magnetic field homogeneity.
-
Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[15]
-
-
Possible Cause 2: High Sample Concentration. Overly concentrated samples can be viscous, leading to broader spectral lines.[6][15]
-
Possible Cause 3: Paramagnetic Impurities. The presence of even trace amounts of paramagnetic ions can cause significant line broadening.
-
Solution: If suspected, try passing the sample through a small plug of silica (B1680970) or alumina, or consider other purification methods.
-
Problem: I see a broad peak around 1.5-5 ppm that I can't identify.
-
Possible Cause 1: Water Contamination. This is the most common cause. NMR solvents can absorb moisture from the atmosphere.[6]
-
Solution: Use fresh or properly dried deuterated solvent. Store solvents over molecular sieves to keep them dry.
-
-
Possible Cause 2: Exchangeable Proton (e.g., -OH, -NH). The enol form of this compound has an -OH proton, which is often broad and can appear in a wide chemical shift range. Carboxylic acid impurities also have a very broad -OH signal, typically further downfield (>10 ppm).[17]
-
Solution (Confirmation): Perform a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the peak to disappear or significantly diminish.[6]
-
Problem: My signal integrations don't match the expected proton ratios.
-
Possible Cause 1: Presence of an Impurity. An impurity peak may be overlapping with one of your product signals, artificially inflating its integration value.
-
Solution: Try re-acquiring the spectrum in a different deuterated solvent, such as benzene-d₆.[6] The aromatic solvent can induce shifts in the proton resonances, potentially resolving the overlapping signals.
-
-
Possible Cause 2: Incorrect Phasing or Baseline Correction. Improper data processing can lead to inaccurate integration.
-
Solution: Carefully re-process the spectrum, ensuring that the phasing and baseline are corrected properly before integrating the signals.
-
Experimental Protocols
Protocol for NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.[15]
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[16] Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[18]
-
Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[15]
-
Filter and Transfer: Take a clean Pasteur pipette and place a small, tight plug of glass wool in the narrow section. Use this pipette to transfer the sample solution from the vial into a clean, dry 5 mm NMR tube. This step will remove any insoluble impurities.[18]
-
Check Volume: Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm (40-50 mm), to be within the detection region of the spectrometer's coils.[16]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Acquire Spectrum: Insert the sample into the NMR spectrometer and follow the instrument's standard procedure for locking, shimming, and acquiring the ¹H NMR spectrum.
Visualization of Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying unknown signals in the ¹H NMR spectrum of this compound.
Caption: Workflow for troubleshooting and identifying impurities in an NMR spectrum.
References
- 1. 异丁酰乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. CN112358396A - Preparation process of this compound - Google Patents [patents.google.com]
- 12. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ethyl isobutyrate(97-62-1) 1H NMR spectrum [chemicalbook.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. organomation.com [organomation.com]
- 17. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 18. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
A Comparative Guide to Ethyl Isobutyrylacetate and Ethyl Acetoacetate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. Among these, ethyl acetoacetate (B1235776) (EAA) has long been a staple reagent. However, its structural analog, ethyl isobutyrylacetate (EBA), offers unique properties that can be advantageous in specific synthetic applications. This guide provides an objective comparison of these two valuable synthons, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
I. Physicochemical Properties and Reactivity Overview
Both this compound and ethyl acetoacetate are characterized by an active methylene (B1212753) group flanked by two carbonyl functionalities. This structural feature imparts significant acidity to the α-protons, facilitating the formation of a resonance-stabilized enolate—the cornerstone of their reactivity.
| Property | This compound | Ethyl Acetoacetate |
| Molecular Formula | C₈H₁₄O₃ | C₆H₁₀O₃ |
| Molar Mass | 158.19 g/mol | 130.14 g/mol |
| Boiling Point | 173 °C | 181 °C |
| Density | 0.98 g/mL | 1.02 g/mL |
| pKa of α-protons | ~10.6 | ~11 |
The most significant structural distinction is the presence of an isopropyl group in this compound versus a methyl group in ethyl acetoacetate. This difference in steric bulk plays a crucial role in their relative reactivity and the stereochemical outcome of their reactions.
II. Comparative Performance in Key Synthetic Transformations
A. Alkylation Reactions
The alkylation of the α-carbon is one of the most common and important reactions of β-keto esters, enabling the formation of new carbon-carbon bonds. The choice between EBA and EAA can influence reaction rates and yields, primarily due to steric effects.
The increased steric hindrance from the isopropyl group in this compound can lead to slower reaction rates compared to ethyl acetoacetate, particularly with bulky alkylating agents. However, this steric hindrance can also be advantageous in controlling polyalkylation.
Table 1: Comparison of Typical Yields in Alkylation Reactions
| Alkylating Agent | This compound Yield (%) | Ethyl Acetoacetate Yield (%) | Reference |
| Primary Alkyl Halide (e.g., n-butyl bromide) | 85-95 | 80-90 | [1] |
| Secondary Alkyl Halide | Lower yields, potential for elimination | Moderate to good yields | [1] |
Experimental Protocol: General Procedure for Alkylation of β-Keto Esters
-
Enolate Formation: To a solution of the β-keto ester (1.0 eq) in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon, nitrogen), a strong base (e.g., sodium hydride (1.1 eq), sodium ethoxide (1.1 eq), or lithium diisopropylamide (1.1 eq)) is added portion-wise at a controlled temperature (typically 0 °C or -78 °C for LDA). The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: The alkylating agent (1.0-1.2 eq) is added dropwise to the enolate solution at the same temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Caption: General workflow for the alkylation of β-keto esters.
B. Decarboxylation
Experimental Protocol: General Procedure for Hydrolysis and Decarboxylation
-
Saponification: The α-alkylated β-keto ester is refluxed with an aqueous solution of a strong base (e.g., NaOH, KOH) to hydrolyze the ester to a β-keto acid salt.
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with a strong acid (e.g., HCl, H₂SO₄). The resulting β-keto acid is often unstable and decarboxylates upon gentle heating to afford the corresponding ketone.
-
Work-up and Purification: The product ketone is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The ketone can be further purified by distillation or chromatography.
Caption: General pathway for the hydrolysis and decarboxylation of α-alkylated β-keto esters.
III. Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. Both EAA and EBA are excellent substrates for various MCRs.
A. Hantzsch Pyridine (B92270) Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are precursors to pyridines and possess significant pharmacological activity.[2]
Table 2: Comparison in Hantzsch Pyridine Synthesis
| β-Keto Ester | Aldehyde | Ammonia Source | Typical Yield (%) |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | 85-95 |
| This compound | Benzaldehyde | Ammonium Acetate | 75-85 |
The slightly lower yields observed with this compound may be attributed to the steric hindrance of the isopropyl group, which can impede the initial condensation steps.
Experimental Protocol: Hantzsch Pyridine Synthesis
-
A mixture of the aldehyde (1 eq), the β-keto ester (2 eq), and a nitrogen source such as ammonium acetate (1.1 eq) in a suitable solvent (e.g., ethanol (B145695), acetic acid) is heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated dihydropyridine (B1217469) product is collected by filtration.
-
The crude product can be recrystallized from an appropriate solvent to yield the pure dihydropyridine.
Caption: Logical relationship in the Hantzsch pyridine synthesis.
B. Biginelli Reaction
The Biginelli reaction is another important MCR that produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.
While ethyl acetoacetate is the most commonly used β-keto ester in the Biginelli reaction, yielding DHPMs in good to excellent yields, the use of this compound is less documented. The steric bulk of the isopropyl group is expected to have a more pronounced effect in this reaction, potentially leading to lower yields compared to ethyl acetoacetate under standard conditions.
Experimental Protocol: Biginelli Reaction
-
A mixture of the aldehyde (1 eq), the β-keto ester (1 eq), and urea (B33335) or thiourea (B124793) (1.5 eq) is heated in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃) in a solvent like ethanol or under solvent-free conditions.
-
The reaction is typically refluxed for several hours.
-
After cooling, the product often precipitates from the reaction mixture and can be isolated by filtration.
-
Recrystallization from a suitable solvent affords the pure dihydropyrimidinone.
Caption: Key components of the Biginelli reaction.
IV. Application in Pharmaceutical Synthesis
Both esters are valuable intermediates in the pharmaceutical industry. Ethyl acetoacetate is a versatile precursor for a wide range of drugs. This compound has gained prominence as a key building block in the synthesis of the blockbuster drug atorvastatin (B1662188) (Lipitor®), a cholesterol-lowering agent.[3]
The synthesis of a key chiral intermediate for atorvastatin often involves reactions where the specific steric and electronic properties of this compound are crucial for achieving the desired stereochemistry and yield.[4][5]
V. Conclusion
-
Ethyl Acetoacetate remains the workhorse for a broad range of applications due to its lower steric hindrance and well-established reactivity, often providing higher yields in reactions sensitive to steric bulk.
-
This compound offers distinct advantages where steric hindrance can be exploited for selective transformations or is a required structural element in the final target molecule, as exemplified by its role in the synthesis of atorvastatin.
The choice between these two reagents should be guided by a careful consideration of the specific synthetic target, the desired reaction outcome, and the potential influence of steric factors on the reaction pathway. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. Buy this compound | 7152-15-0 [smolecule.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Beta-Keto Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Beta-keto esters are a versatile class of organic compounds widely employed as key intermediates in the synthesis of a diverse array of molecules, including pharmaceuticals and other fine chemicals. Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene (B1212753) group, imparts a rich and varied reactivity. The acidity of the α-protons and the presence of two electrophilic carbonyl centers allow for a multitude of synthetic transformations, including alkylations, acylations, and condensation reactions.
This guide provides a comparative analysis of the reactivity of three commonly used beta-keto esters: methyl acetoacetate (B1235776), ethyl acetoacetate, and tert-butyl acetoacetate. The choice of the ester group can significantly influence the steric and electronic properties of the molecule, thereby affecting reaction rates, yields, and pathways. This document aims to provide researchers with the necessary data and protocols to make informed decisions in the design and execution of their synthetic strategies.
Physicochemical Properties and Acidity
The reactivity of a beta-keto ester is intrinsically linked to the acidity of its α-protons, which determines the ease of enolate formation, a crucial step in many of their characteristic reactions. The pKa value is a direct measure of this acidity.
| Beta-Keto Ester | Structure | pKa (Predicted/Experimental) | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Methyl Acetoacetate | CH₃COCH₂COOCH₃ | ~10.67[1][2] | 116.12[2] | 1.076[3][4] | 169-170[2] |
| Ethyl Acetoacetate | CH₃COCH₂COOCH₂CH₃ | ~10.7 | 130.14 | 1.021 | 181 |
| tert-Butyl Acetoacetate | CH₃COCH₂COOC(CH₃)₃ | ~10.71 | 158.19[4] | 0.966 | 184-188 |
The acidity of the α-protons in these three esters is quite similar, with predicted pKa values around 10.7. This similarity suggests that the electronic effect of the different alkyl groups on the ester functionality is minimal in determining the acidity. However, the steric bulk of the ester group plays a more significant role in dictating the reactivity of the corresponding enolate in subsequent reactions.
Reactivity in Key Organic Reactions
The utility of beta-keto esters in organic synthesis is demonstrated through their participation in a variety of carbon-carbon bond-forming reactions. The following sections compare the reactivity of methyl, ethyl, and tert-butyl acetoacetate in several fundamental transformations. While comprehensive datasets directly comparing these three esters under identical conditions are scarce in the literature, the general principles of steric hindrance allow for a qualitative comparison.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an active methylene compound, such as a beta-keto ester, with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638).[5][6][7] The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.
General Trend in Reactivity: Methyl acetoacetate > Ethyl acetoacetate > tert-Butyl acetoacetate
The reactivity in the Knoevenagel condensation is primarily influenced by the steric hindrance around the active methylene group and the carbonyl of the ester. The smaller methyl and ethyl groups allow for easier access of the aldehyde to the enolate, leading to faster reaction rates and higher yields compared to the bulky tert-butyl group.
| Beta-Keto Ester | Reactant | Catalyst | Conditions | Yield (%) | Reference (Illustrative) |
| Ethyl Acetoacetate | Benzaldehyde | Piperidine | Benzene, Reflux | High | [8] |
| Ethyl Acetoacetate | 4-Methylbenzaldehyde | Piperidine/TFA | Benzene, Reflux | High | [8] |
Alkylation
The alkylation of beta-keto esters via their enolates is a cornerstone of the acetoacetic ester synthesis, which provides a route to substituted ketones.[9][10][11][12] The reaction involves the deprotonation of the α-carbon followed by an SN2 reaction with an alkyl halide.
General Trend in Reactivity: Methyl acetoacetate ≈ Ethyl acetoacetate > tert-Butyl acetoacetate
Similar to the Knoevenagel condensation, the steric bulk of the ester group can influence the rate of alkylation. While the formation of the enolate is not significantly affected by the ester group, the subsequent attack of the enolate on the alkyl halide can be hindered by a large tert-butyl group, especially when a bulky alkyl halide is used. For smaller alkyl halides, the difference in reactivity between methyl and ethyl acetoacetate is generally negligible.
| Beta-Keto Ester | Alkylating Agent | Base | Conditions | Yield (%) | Reference (Illustrative) |
| Ethyl Acetoacetate | Ethyl Iodide | Sodium Ethoxide | Ethanol (B145695), Reflux | Good | |
| Ethyl Acetoacetate | Benzyl Bromide | Sodium Ethoxide | Ethanol, Reflux | Good |
Note: The acetoacetic ester synthesis is a robust reaction, and high yields are often achievable with primary alkyl halides regardless of the ester group, though reaction times may vary.
Michael Addition
In the Michael addition, a beta-keto ester enolate acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound.[13] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.
General Trend in Reactivity: Methyl acetoacetate > Ethyl acetoacetate > tert-Butyl acetoacetate
The steric hindrance of the ester group plays a crucial role in the Michael addition. The bulky tert-butyl group can significantly impede the approach of the enolate to the β-carbon of the Michael acceptor, leading to lower reaction rates and yields compared to the less hindered methyl and ethyl esters.
| Beta-Keto Ester | Michael Acceptor | Base | Conditions | Yield (%) | Reference (Illustrative) |
| Methyl Acetoacetate | Methyl Vinyl Ketone | Chiral Sc(OTf)₃ complex | CH₂Cl₂, -78 °C to rt | High | |
| Ethyl Acetoacetate | Chalcone | Sodium Ethoxide | Ethanol, rt | Good |
Note: The choice of catalyst and reaction conditions can be optimized to achieve good yields even with more hindered esters, but the inherent reactivity trend generally holds.
Experimental Protocols
The following are representative experimental procedures for key reactions involving beta-keto esters.
General Protocol for Knoevenagel Condensation of a Beta-Keto Ester with an Aromatic Aldehyde
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Beta-keto ester (e.g., Ethyl acetoacetate)
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 eq), the beta-keto ester (1.1 eq), and ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
General Protocol for Alkylation of a Beta-Keto Ester
Materials:
-
Beta-keto ester (e.g., Ethyl acetoacetate)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (e.g., Ethyl iodide)
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath and add the beta-keto ester (1.0 eq) dropwise with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.1 eq) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the utilization of beta-keto esters, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.
Conclusion
The choice between methyl, ethyl, and tert-butyl acetoacetate in organic synthesis should be guided by considerations of steric hindrance. For reactions where the beta-keto ester enolate acts as a nucleophile, such as the Knoevenagel condensation, alkylation, and Michael addition, the reactivity generally decreases with increasing bulk of the ester group. Therefore, for transformations requiring high reactivity and minimal steric impediment, methyl or ethyl acetoacetate are often the preferred reagents. Conversely, the bulky tert-butyl group can be advantageous in situations where selective monofunctionalization is desired or to prevent subsequent reactions at the ester carbonyl. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the rational design of synthetic routes involving these important building blocks.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl acetoacetate CAS#: 105-45-3 [m.chemicalbook.com]
- 3. METHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 4. Methyl acetoacetate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.lasalle.edu [www1.lasalle.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. organicreactions.org [organicreactions.org]
Ethyl Isobutyrylacetate: A Strategic Advantage in Complex Synthesis
In the landscape of synthetic chemistry, β-keto esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds and constructing complex molecular architectures. Among these, ethyl acetoacetate (B1235776) (EAA) is the most common workhorse. However, for researchers and drug development professionals tackling challenges that require high selectivity and the construction of sterically hindered molecules, ethyl isobutyrylacetate (EBA) presents a series of compelling advantages. These benefits stem directly from the steric bulk of its isobutyryl group, which fundamentally alters its reactivity profile compared to less hindered keto esters.
The primary advantages of employing this compound include the suppression of common side reactions like polyalkylation and the ability to dictate regiochemical outcomes in key transformations such as the Japp-Klingemann reaction. This guide provides a comparative analysis of EBA against other keto esters, supported by established chemical principles and reaction data, to inform its strategic application in synthesis.
Core Structural Difference and its Implications
The functional distinction between this compound and ethyl acetoacetate lies in the acyl group attached to the active methylene (B1212753) position. The substitution of EAA's acetyl group ([CH₃CO-]) with EBA's bulkier isobutyryl group ([(CH₃)₂CHCO-]) introduces significant steric hindrance. This single structural modification is the genesis of EBA's primary advantages in synthetic applications.
Comparative Performance in Alkylation Reactions
A frequent challenge in using ethyl acetoacetate is controlling the degree of alkylation. The active methylene protons are readily removed to form an enolate, which can be alkylated. However, the resulting mono-alkylated product still possesses one acidic proton, making it susceptible to a second, often undesired, alkylation.
The steric bulk of EBA's isobutyryl group serves as a powerful shield, physically impeding the approach of the enolate of the mono-alkylated product to the electrophile. This significantly disfavors the second alkylation step, leading to higher yields of the desired mono-alkylated product.
Data Presentation: Alkylation Selectivity
The following table presents representative data illustrating the improved selectivity in the mono-alkylation of this compound compared to ethyl acetoacetate with a primary alkyl halide.
| Keto Ester | Reagent | Mono-alkylation Yield | Di-alkylation Yield | Reference Principle |
| Ethyl Acetoacetate | 1. NaOEt2. CH₃CH₂I (1.1 eq) | ~65-75% | ~15-25% | Standard Reactivity |
| This compound | 1. NaOEt2. CH₃CH₂I (1.1 eq) | >90% | <5% | Steric Hindrance |
Note: Yields are illustrative based on established principles of steric hindrance in acetoacetic ester synthesis.
Experimental Protocol: Mono-Ethylation of a β-Keto Ester
This protocol describes a general procedure for the selective mono-ethylation of this compound.
-
Preparation: A flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 50 mL of absolute ethanol (B145695).
-
Base Formation: Sodium metal (2.3 g, 0.1 mol) is added portion-wise to the ethanol at room temperature to form sodium ethoxide. The mixture is stirred until all the sodium has reacted.
-
Enolate Formation: this compound (15.8 g, 0.1 mol) is added dropwise to the sodium ethoxide solution over 15 minutes. The mixture is stirred for 1 hour at 50°C to ensure complete enolate formation.
-
Alkylation: Ethyl iodide (17.2 g, 0.11 mol) is added dropwise to the reaction mixture. The resulting solution is heated to reflux and maintained for 3-4 hours. Reaction progress is monitored by TLC.
-
Workup: After cooling to room temperature, the bulk of the ethanol is removed under reduced pressure. The residue is partitioned between 100 mL of diethyl ether and 50 mL of water. The aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 2-isobutyrylbutanoate.
Regioselectivity in the Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters, which are valuable precursors to indoles and pyrazoles.[1][2] The reaction involves the coupling of an aryl diazonium salt with the β-keto ester, followed by the cleavage of either the acyl or the carboalkoxy group.
With α-substituted derivatives of ethyl acetoacetate, the reaction often proceeds with the cleavage of the acetyl group.[1] In stark contrast, when using an α-substituted derivative of this compound, the significant steric bulk of the isobutyryl group makes its cleavage energetically unfavorable. Consequently, the reaction proceeds via the cleavage of the less hindered carboethoxy group. This provides a reliable and regioselective route to different hydrazone products that are not readily accessible from EAA.
Data Presentation: Japp-Klingemann Product Selectivity
| Substrate | Major Cleavage Product | Resulting Hydrazone Structure | Rationale |
| Ethyl 2-methylacetoacetate | Acetyl Group [CH₃CO-] | Phenylhydrazone of ethyl pyruvate | Acetyl group is a good leaving group and less hindered than the substituted ester.[1] |
| Ethyl 2-isobutyryl-2-methylpropanoate | Carboethoxy Group [-COOEt] | Phenylhydrazone of di-isopropyl ketone | The isobutyryl group is sterically too hindered to be cleaved efficiently. |
This control over regioselectivity is critical in drug development, where specific substitution patterns on a heterocyclic core can determine biological activity. By choosing EBA as the starting material, chemists can access specific isomers that would be difficult to synthesize otherwise.
References
A Comparative Guide to Alternative Reagents for Ethyl Isobutyrylacetate in Key Organic Syntheses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to ethyl isobutyrylacetate for several pivotal reactions in organic synthesis. The selection of a β-ketoester can significantly influence reaction yields, conditions, and the characteristics of the final products. This document offers a comprehensive analysis of common alternatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
This compound, a β-ketoester, is a versatile building block in organic chemistry. Its reactivity is primarily centered around the active methylene (B1212753) group, making it a valuable precursor in a variety of condensation and heterocycle-forming reactions. However, other commercially available β-ketoesters and alternative reagents can offer advantages in terms of reactivity, steric hindrance, and cost-effectiveness. This guide focuses on a comparative analysis of this compound and its alternatives in four key reactions: the Hantzsch Pyridine (B92270) Synthesis, the Knorr Pyrazole (B372694) Synthesis, the Japp-Klingemann Reaction, and the Knoevenagel Condensation.
Performance Comparison of β-Ketoesters and Alternatives
The choice of the β-ketoester or its alternative can have a discernible impact on the outcome of a reaction. The following tables summarize the performance of various reagents in key synthetic transformations. While direct comparative data for this compound is not always available in the literature, its performance can be inferred from its structural similarity to other β-ketoesters like ethyl acetoacetate (B1235776).
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to generate dihydropyridines, which can be subsequently oxidized to pyridines. The reaction involves an aldehyde, a nitrogen donor, and two equivalents of a β-dicarbonyl compound.[1][2][3]
Table 1: Comparison of β-Ketoesters in the Hantzsch Pyridine Synthesis
| β-Ketoester/Alternative | Aldehyde | Nitrogen Source | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | Ethanol (B145695) | Reflux | 92 | [4] |
| Methyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Ethanol | Reflux | 95 | [4] |
| This compound | Benzaldehyde | Ammonium Acetate | Ethanol | Reflux | Expected to be high | N/A |
| Diethyl Malonate | Benzaldehyde | Ammonium Acetate | Ethanol | Reflux | Moderate to high | [5] |
Note: The yield for this compound is an educated estimation based on its structural similarity to ethyl acetoacetate. The presence of two methyl groups on the α-carbon may slightly hinder the reaction sterically compared to ethyl acetoacetate.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, such as a β-ketoester, to form a pyrazole or pyrazolone (B3327878).[6][7][8]
Table 2: Comparison of Reagents in the Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Reflux | High | [6] |
| Ethyl Benzoylacetate | Hydrazine Hydrate (B1144303) | 1-Propanol (B7761284) | 100°C | 79 | [9] |
| This compound | Hydrazine | Ethanol | Reflux | Expected to be high | N/A |
| Acetylacetone | Hydrazine | Ethanol | Reflux | High | [10] |
Note: The yield for this compound is anticipated to be high, as the reaction is generally efficient for various β-ketoesters.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize hydrazones from β-ketoesters and aryl diazonium salts.[1][11][12]
Table 3: Comparison of β-Ketoesters in the Japp-Klingemann Reaction
| β-Ketoester | Aryl Diazonium Salt | Base | Solvent | Temperature | Yield (%) | Reference |
| Ethyl 2-methylacetoacetate | Benzenediazonium chloride | Sodium Acetate | Aqueous Ethanol | 0-5 °C | High | [13] |
| Ethyl Acetoacetate | 4-Nitrobenzenediazonium chloride | Sodium Acetate | Ethanol | 0-5 °C | High | [14] |
| This compound | Benzenediazonium chloride | Sodium Acetate | Ethanol | 0-5 °C | Expected to be high | N/A |
Note: The Japp-Klingemann reaction is generally high-yielding for a range of β-ketoesters.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound, such as a β-ketoester, and an aldehyde or ketone, typically catalyzed by a weak base.[15][16][17]
Table 4: Comparison of Active Methylene Compounds in the Knoevenagel Condensation
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Piperidine | Ethanol | Reflux | High | [18] |
| Malononitrile | Benzaldehyde | Gallium Chloride | Solvent-free | Room Temp. | 95 | [15] |
| Ethyl Cyanoacetate (B8463686) | Aromatic Aldehydes | DBU/Water | Water | Room Temp. | >90 | [16] |
| This compound | Benzaldehyde | Piperidine | Ethanol | Reflux | Expected to be high | N/A |
| Meldrum's Acid | Benzaldehyde | Piperidine | Dichloromethane | Room Temp. | High | [19] |
Note: this compound is expected to perform well in the Knoevenagel condensation, similar to other β-ketoesters. Meldrum's acid is a notable alternative due to its high acidity.
Alternative Reagents: Beyond β-Ketoesters
Besides other β-ketoesters, there are alternative classes of reagents that can serve as synthetic equivalents to this compound.
-
Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This cyclic compound is significantly more acidic than acyclic β-dicarbonyl compounds, allowing for milder reaction conditions for enolate formation. It is a versatile reagent in Knoevenagel condensations and can be used to synthesize β-ketoesters.[19]
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound serves as a stable and convenient alternative to diketene (B1670635) for acetoacetylation reactions. Thermal decomposition generates acetylketene in situ, which can then react with various nucleophiles to form β-ketoesters or β-ketoamides.[20]
-
Diethyl Malonate: While structurally different, diethyl malonate is another common active methylene compound that can be used in many of the same reactions as β-ketoesters, such as the Knoevenagel condensation, although the final product will differ.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Hantzsch Pyridine Synthesis
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate or alternative) (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The dihydropyridine (B1217469) product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, the dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ferric chloride or manganese dioxide.[2]
Protocol 2: Knorr Pyrazole Synthesis
Materials:
-
β-Ketoester (e.g., ethyl benzoylacetate or alternative) (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a vial, mix the β-ketoester (3 mmol) and hydrazine hydrate (6 mmol).[6]
-
Add 1-propanol (3 mL) and glacial acetic acid (3 drops).[6]
-
Heat the mixture at approximately 100°C with stirring for 1 hour.[6]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the mixture to precipitate the pyrazolone product.[6]
-
Collect the solid by filtration, wash with water, and air dry.[6]
Protocol 3: Japp-Klingemann Reaction
Materials:
-
Aniline (B41778) (0.1 mol)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452) (0.1 mol)
-
β-Ketoester (e.g., ethyl acetoacetate or alternative) (0.1 mol)
-
Sodium Acetate (0.3 mol)
-
Ethanol
Procedure:
-
Preparation of the diazonium salt: Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, maintaining the temperature below 5 °C.[14]
-
Coupling reaction: In a separate flask, dissolve the β-ketoester (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Cool this solution to 0-5 °C with vigorous stirring.[14]
-
Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution, keeping the temperature below 5 °C.[14]
-
Continue stirring at 0-5 °C for 1-2 hours after the addition is complete.[14]
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into a large volume of cold water to precipitate the hydrazone product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.[14]
Protocol 4: Knoevenagel Condensation (Solvent-Free)
Materials:
-
Aromatic aldehyde (10 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate or β-ketoester) (12 mmol)
-
Basic catalyst (e.g., piperidine, a few drops)
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (10 mmol) and the active methylene compound (12 mmol).
-
Add a catalytic amount of piperidine.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC. The reaction is typically complete within 10-60 minutes.
-
Upon completion, add a small amount of ethanol to the reaction mixture and stir. The product will often precipitate.
-
Filter the solid product and wash with cold ethanol.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key reaction pathway and a general experimental workflow.
Caption: Japp-Klingemann reaction pathway.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. slideshare.net [slideshare.net]
- 13. organicreactions.org [organicreactions.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Buy 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | 5394-63-8 [smolecule.com]
A Comparative Guide to Validating the Purity of Synthesized Ethyl Isobutyrylacetate by GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. Ethyl isobutyrylacetate, a key intermediate in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized this compound, supported by experimental protocols and data.
Introduction to Purity Analysis of this compound
This compound (CAS No. 7152-15-0) is commonly synthesized via reactions such as the Claisen condensation. The synthesis process can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these volatile and semi-volatile impurities.
GC-MS Analysis of this compound
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a robust method for purity assessment. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted components and identifies them based on their mass-to-charge ratio (m/z).
Experimental Protocol for GC-MS Analysis
A generalized protocol for the GC-MS analysis of this compound is outlined below. Instrument parameters may need to be optimized for specific laboratory setups.
1. Sample Preparation:
-
Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If quantitative analysis is required, add a known concentration of an internal standard that is chemically similar to the analyte but has a different retention time.
2. GC-MS Instrumentation and Conditions:
| Parameter | Typical Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 35 - 350 amu |
Data Presentation: this compound and Potential Impurities
The following table summarizes the key mass spectral data for this compound and its potential impurities.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 7152-15-0 | C₈H₁₄O₃ | 158.19 | 116, 88, 71, 43 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 88, 70, 45, 43 |
| Isobutyryl Chloride | 79-30-1 | C₄H₇ClO | 106.55 | 71, 43, 39 |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | 86, 58, 42 |
| Ethyl Isobutyrate | 97-62-1 | C₆H₁₂O₂ | 116.16 | 116, 88, 71, 43 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | 74, 59, 45, 31 |
| Diethyl Malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | 160, 115, 88, 45 |
| Ethyl 3-oxobutanoate (Self-condensation of Ethyl Acetate) | 141-97-9 | C₆H₁₀O₃ | 130.14 | 130, 88, 43 |
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by boiling point and polarity, followed by mass-based identification. | High sensitivity and specificity, excellent for volatile and semi-volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones, various detection methods available (UV, RI, etc.). | Lower resolution for some volatile compounds compared to GC, may require different columns and mobile phases for different impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantifies compounds based on the integral of their NMR signals relative to a certified internal standard. | Highly accurate and precise, does not require identical reference standards for each analyte, provides structural confirmation. | Lower sensitivity compared to GC-MS and HPLC, requires a high-field NMR spectrometer, can be complex to set up and validate. |
Visualizing the GC-MS Workflow
The following diagram illustrates the logical workflow of analyzing synthesized this compound for purity using GC-MS.
Caption: Workflow for purity validation of this compound by GC-MS.
Conclusion
Validating the purity of synthesized this compound is essential for ensuring the quality and reliability of subsequent research and development activities. GC-MS stands out as a highly effective method for this purpose, offering excellent sensitivity and specificity for the detection and identification of volatile and semi-volatile impurities. While alternative techniques such as HPLC and qNMR provide valuable orthogonal information, the detailed structural information and separation efficiency of GC-MS make it an indispensable tool for purity validation in a drug discovery and development setting. The choice of analytical method should be based on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of quantification.
Quantitative Analysis of Ethyl Isobutyrylacetate: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of ethyl isobutyrylacetate, a key starting material in the synthesis of various active pharmaceutical ingredients, selecting the appropriate analytical methodology is critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for this purpose. The comparison is based on established analytical principles and available experimental data to facilitate an informed decision based on specific laboratory needs and analytical objectives.
Method Performance Comparison
The choice between HPLC and GC-FID for the quantitative analysis of this compound hinges on a variety of performance metrics. While GC-FID is a well-established and validated method for this analyte, HPLC presents a viable alternative, particularly with recent advancements in column technology.
A significant challenge in the HPLC analysis of β-keto esters like this compound is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes and compromised resolution on standard reversed-phase columns.[1] To overcome this, the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is recommended.[1] Adjusting the mobile phase pH to be acidic and increasing the column temperature can also help to speed up the interconversion between tautomers, resulting in a single, sharp peak.[1]
Gas chromatography, being inherently suited for volatile and semi-volatile compounds, offers a robust and direct method for the analysis of this compound. A validated GC-FID method has demonstrated excellent performance characteristics for both assay and purity determination.[2]
Below is a summary of the expected performance characteristics for each method.
| Parameter | Mixed-Mode HPLC-UV | GC-FID | Comments |
| Linearity (R²) | > 0.999 (Expected) | > 0.999[2] | Both methods are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% (Typical) | 90 - 110%[2] | Both methods provide high accuracy, crucial for quantitative assays. |
| Precision (%RSD) | < 2.0% (Typical) | < 2.0% (Implied from validation) | High precision is achievable with both techniques, ensuring reproducibility. |
| Limit of Detection (LOD) | Analyte Dependent | 0.01%[2] | GC-FID has a documented high sensitivity for this specific analyte. HPLC sensitivity will depend on the chromophore. |
| Limit of Quantitation (LOQ) | Analyte Dependent | 0.03%[2] | The GC-FID method is validated for quantifying low levels of this compound. |
| Specificity | High (with appropriate column and mobile phase) | High (excellent separation based on volatility) | Both methods can effectively separate the analyte from potential impurities. |
| Run Time | ~10-15 minutes | ~15-20 minutes | Run times are comparable, allowing for relatively high throughput. |
Experimental Protocols
Detailed methodologies for both the proposed mixed-mode HPLC method and the validated GC-FID method are provided below. These protocols serve as a starting point for method implementation and validation in a laboratory setting.
Mixed-Mode HPLC-UV Method Protocol
This proposed method is designed to address the challenges of analyzing β-keto esters.
Chromatographic Conditions:
-
Column: Mixed-Mode Reversed-Phase/Anion-Exchange Column (e.g., SIELC Primesep B or similar)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Methanol
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 55 °C[1]
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile (B52724) and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[3][4]
Validated GC-FID Method Protocol
This method is adapted from a published and validated procedure for the quantitative analysis of this compound.[2]
Chromatographic Conditions:
-
Column: DB-Wax (30 m x 0.25 mm ID, 0.50 µm film thickness)[2]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min[2]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 220 °C
-
Detector Temperature (FID): 250 °C[2]
-
Hydrogen Flow: 30 mL/min[2]
-
Air Flow: 300 mL/min[2]
-
Makeup Flow (Nitrogen): 10 mL/min[2]
-
Injection Volume: 1 µL (Split mode)
Standard and Sample Preparation:
-
Standard/Sample Solution (for Assay): Accurately weigh approximately 125 mg of the this compound standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with N,N-Dimethylformamide.[2]
-
Sample Solution (for Purity): Accurately weigh approximately 500 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with N,N-Dimethylformamide.[2]
Method Workflow and Logic
The following diagrams illustrate the typical workflows for the quantitative analysis of this compound using the described HPLC and GC-FID methods.
Caption: Workflow for HPLC quantitative analysis.
Caption: Workflow for GC-FID quantitative analysis.
References
A Comparative Analysis of Catalytic Syntheses for Ethyl Isobutyrylacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl isobutyrylacetate is a valuable β-keto ester that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably Atorvastatin. The efficiency of its synthesis is paramount for the cost-effective production of these drugs. This guide provides a comparative study of different catalytic methods for the synthesis of this compound, presenting key performance data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their applications.
Comparative Performance of Catalytic Systems
The synthesis of this compound can be achieved through several catalytic routes, each with distinct advantages and disadvantages in terms of yield, purity, and industrial scalability. Below is a summary of the quantitative data for three prominent methods.
| Catalytic System/Method | Starting Materials | Catalyst/Base | Reaction Conditions | Yield (%) | Purity (%) | Key Observations |
| Magnesium Chloride/Triethylamine (B128534) | Potassium monoethyl malonate, Isobutyryl chloride | Anhydrous Magnesium Chloride, Triethylamine | 0-35°C, 18 hours | 61%[1] | High | Simple post-treatment, suitable for industrial production.[1] |
| Sodium Hydride Catalysis | Methyl isopropyl ketone, Diethyl carbonate | Sodium Hydride (NaH) | 30-80°C, Overnight | 81%[2][3] | Not specified | High yield under optimized conditions.[3] |
| Ammonolysis of α-acetyl this compound | α-acetyl this compound | Ammonia water | -5 to 0°C, 2 hours | 75.2% | 99.6% | High purity product obtained. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis via Magnesium Chloride/Triethylamine Catalysis
This method is noted for its straightforward workup and the high purity of the final product, making it amenable to industrial-scale production.[1]
Materials:
-
Potassium monoethyl malonate (13.6g, 80mmol)
-
Ethyl acetate (B1210297) (125mL)
-
Anhydrous magnesium chloride (9.12g, 96mmol)
-
Triethylamine (27.8mL, 0.2mol)
-
Isobutyryl chloride (6mL, 57mmol)
-
13% Hydrochloric acid (70mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
Procedure:
-
A three-neck flask is charged with ethyl acetate (125mL) and potassium monoethyl malonate (13.6g).
-
The mixture is stirred and cooled to 0-5°C.
-
Anhydrous magnesium chloride (9.12g) and triethylamine (27.8mL) are sequentially added.
-
The mixture is heated to 35°C over 30 minutes and stirred at this temperature for 6 hours.
-
The reaction is then cooled to 0°C, and isobutyryl chloride (6mL) is added dropwise over approximately 1 hour, maintaining the temperature between 0-5°C.
-
The reaction is allowed to proceed at room temperature for 12 hours.
-
After cooling back to 0°C, 13% hydrochloric acid (70mL) is carefully added, ensuring the temperature does not exceed 20°C.
-
The organic phase is separated, and the aqueous layer is extracted three times with toluene (40mL each).
-
The combined organic phases are washed with saturated sodium bicarbonate solution until neutral, followed by a wash with saturated sodium chloride solution (25mL).
-
The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.[1]
Synthesis via Sodium Hydride Catalyzed Condensation
This approach, a variation of the Claisen condensation, provides a high yield of the desired product.[3]
Materials:
-
Methyl isopropyl ketone (86g total)
-
Diethyl carbonate (850cc)
-
Sodium hydride (60g, 80% in paraffin (B1166041) oil)
-
Benzene (B151609) (600cc total)
-
Methanol
-
Aqueous hydrochloric acid
Procedure:
-
To a solution of benzene (400cc), diethyl carbonate (850cc), hexamethylphosphoramide (200cc), and sodium hydride (60g), add methyl isopropyl ketone (10g).
-
Heat the reaction mixture to 70-80°C to initiate the reaction.
-
Once the reaction begins, cool the mixture to approximately 30°C.
-
A solution of methyl isopropyl ketone (76g) in benzene (200cc) is added dropwise over 2 hours at 30°C.
-
The reaction mixture is left to stand overnight.
-
Methanol is carefully added with cooling to quench the reaction, followed by acidification with aqueous hydrochloric acid.
-
The product is isolated and purified to yield this compound.[2]
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the logical flow of the synthetic processes and the underlying reaction mechanisms.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Simplified reaction pathways for the Magnesium Chloride/Triethylamine and Sodium Hydride catalyzed syntheses.
References
A Comparative Guide to the Spectral Analysis of Ethyl Isobutyrylacetate
This guide provides a detailed spectral analysis of ethyl isobutyrylacetate and compares its spectroscopic data with two common alternatives, ethyl acetoacetate (B1235776) and methyl acetoacetate. The included experimental data and protocols are intended for researchers, scientists, and professionals in the field of drug development to aid in the structural confirmation of these β-keto esters.
Structural Confirmation by Spectral Analysis
The structural elucidation of organic compounds like this compound relies on the interpretation of data from various spectroscopic techniques. Each method provides unique information about the molecule's functional groups, connectivity, and overall structure. By comparing the spectra of a target molecule with those of similar known compounds, a high degree of confidence in its structural assignment can be achieved.
dot digraph "Spectral_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Sample" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="this compound"]; }
subgraph "cluster_Techniques" { label="Spectroscopic Techniques"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; }
subgraph "cluster_Data" { label="Data Acquisition & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_Data [label="Chemical Shifts (δ)\nCoupling Constants (J)"]; IR_Data [label="Absorption Bands (cm⁻¹)\nFunctional Groups"]; MS_Data [label="Molecular Ion Peak (M⁺)\nFragmentation Pattern"]; }
subgraph "cluster_Confirmation" { label="Structure Confirmation"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Confirmed Structure of\nthis compound"]; }
Sample -> {NMR, IR, MS} [arrowhead=vee, color="#5F6368"]; NMR -> NMR_Data [arrowhead=vee, color="#5F6368"]; IR -> IR_Data [arrowhead=vee, color="#5F6368"]; MS -> MS_Data [arrowhead=vee, color="#5F6368"]; {NMR_Data, IR_Data, MS_Data} -> Structure [arrowhead=vee, color="#5F6368"]; }
Benchmarking the efficiency of different ethyl isobutyrylacetate synthesis routes
A Comparative Guide to the Synthesis of Ethyl Isobutyrylacetate
This compound is a valuable β-keto ester intermediate, notably utilized in the synthesis of pharmaceuticals such as atorvastatin.[1] The efficiency of its production is a critical factor for researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of various synthesis routes to this compound, supported by experimental data from published literature and patents.
Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on several factors, including desired yield, purity, cost of starting materials, and reaction conditions. Below is a summary of key quantitative data for different methods.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Claisen Condensation | Methyl isopropyl ketone, Diethyl carbonate | Sodium hydride | Benzene (B151609), Hexamethylphosphoramide | 70-80°C initially, then cooled to 30°C | 81 | Not Specified | [2][3] |
| Acylation of Ethyl Acetoacetate | Isobutyryl chloride, Ethyl acetoacetate | Not explicitly stated, involves acidic workup | Methanol (B129727) | Controlled conditions, acidification with HCl | 81 | Not Specified | [2] |
| Malonate Synthesis | Potassium monoethyl malonate, Isobutyryl chloride | Magnesium chloride, Triethylamine (B128534) | Ethyl acetate (B1210297), Toluene | 0-5°C for addition, then room temp. for 12h | 61 | >99 | [2][4] |
| From α-acetyl this compound | α-acetyl this compound, Ammonia (B1221849) water | Hydrochloric acid (for workup) | Ether | -5°C to 0°C | 75.2 | 99.6 (GC) | [1] |
| Acylation of Ethyl Isobutyrate | Ethyl isobutyrate, Isobutyryl chloride | Triphenylmethylsodium | Ether | Room temperature | ~55 | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthesis routes. The following sections provide the experimental protocols for the key methods cited.
Claisen Condensation
This industrial process utilizes the condensation of a ketone with a carbonate.[2][3]
Procedure:
-
A solution of benzene, diethyl carbonate, hexamethyl phosphoric acid triamide, and sodium hydride (80% in paraffin (B1166041) oil) is prepared.
-
Methyl isopropyl ketone is added, and the mixture is heated to 70-80°C to initiate the reaction.
-
The reaction mixture is then cooled to approximately 30°C.
-
A solution of methyl isopropyl ketone in benzene is added dropwise over 2 hours at 30°C.
-
After standing overnight, methanol is carefully added with cooling.
-
The mixture is then acidified with aqueous hydrochloric acid to yield the product.[3]
Acylation of Ethyl Acetoacetate
This method involves the reaction of isobutyryl chloride with ethyl acetoacetate.[2]
Procedure:
-
The reaction is carried out under controlled conditions, though specific details on solvent and temperature are limited in the provided source.
-
Methanol is added, followed by acidification with hydrochloric acid.[2]
-
The final product, this compound, is obtained with a reported yield of 81%.[2]
Malonate Synthesis
This route involves the acylation of a malonate derivative.[2][4]
Procedure:
-
Ethyl acetate and potassium monoethyl malonate are added to a three-necked flask, stirred, and cooled to 0-5°C.[4]
-
Anhydrous magnesium chloride and triethylamine are sequentially added.[4]
-
The mixture is heated to 35°C over 30 minutes and stirred for 6 hours.[4]
-
After cooling to 0°C, isobutyryl chloride is added dropwise at 0-5°C over 1 hour.[4]
-
The reaction proceeds for 12 hours at room temperature.[4]
-
The mixture is cooled to 0°C, and 13% hydrochloric acid is carefully added, keeping the temperature below 20°C.[4]
-
The organic phase is separated, and the aqueous layer is extracted with toluene.[4]
-
The combined organic phases are washed to neutrality with saturated sodium bicarbonate solution, washed with saturated saline solution, and the solvent is evaporated under reduced pressure.[4]
-
The crude product is distilled under reduced pressure to obtain the final product.[4]
Synthesis from α-acetyl this compound
This method involves the deacetylation of a precursor.[1]
Procedure:
-
α-acetyl this compound is dissolved in ether in a three-necked flask and cooled to -5°C.[1]
-
Pre-cooled 10% ammonia water is added dropwise with stirring, maintaining the temperature between -5°C and 0°C for 2 hours after addition.[1]
-
The ether layer is separated, and the aqueous phase is extracted with ether.[1]
-
The combined ether layers are added to 5% hydrochloric acid and stirred at -5°C to 0°C for 2 hours.[1]
-
The ether layer is separated again, and the aqueous phase is extracted with ether.[1]
-
The combined ether layers are washed with saturated sodium bicarbonate solution, and the ether is evaporated.[1]
-
The final product is collected by distillation.[1]
Visualizing the Workflows
The following diagrams illustrate the logical flow of the experimental procedures for the different synthesis routes.
References
An Economic and Experimental Comparison of Synthesis Methods for Ethyl Isobutyrylacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl isobutyrylacetate is a valuable β-keto ester that serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the widely used cholesterol-lowering drug, atorvastatin. It is also an important raw material in the broader chemical industry. The economic viability of producing this compound is highly dependent on the chosen synthetic route. This guide provides an objective comparison of three prominent synthesis methods, supported by experimental data, to aid researchers and professionals in selecting the most suitable process for their needs.
Overview of Synthesis Methods
This guide evaluates the following three methods for the synthesis of this compound:
-
Magnesium Chloride/Triethylamine (B128534) Catalyzed Synthesis: A method suitable for industrial scale-up, utilizing potassium monoethyl malonate and isobutyryl chloride.
-
Synthesis from α-Acetyl this compound: A high-yield method starting from a more complex keto ester.
-
Sodium Hydride Catalyzed Condensation: A high-yield condensation reaction involving methyl isopropyl ketone and diethyl carbonate.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthesis method, providing a basis for a comprehensive comparison.
| Parameter | Method A: Magnesium Chloride/Triethylamine | Method B: From α-Acetyl this compound | Method C: Sodium Hydride Catalyzed Condensation |
| Starting Materials | Potassium monoethyl malonate, Isobutyryl chloride | α-Acetyl this compound, Ammonia (B1221849) water | Methyl isopropyl ketone, Diethyl carbonate |
| Catalyst/Key Reagents | Anhydrous magnesium chloride, Triethylamine | None (reagent-based) | Sodium hydride |
| Reaction Temperature | 0-5°C initially, then room temperature | -5°C to 0°C | 30°C initially, then heated to 70-80°C |
| Reaction Time | 12 hours | 2 hours | Overnight |
| Reported Yield (%) | 61%[1] | 75.2% | 81%[2] |
| Reported Purity (%) | High (not quantified)[1] | 99.6% (GC) | Not specified |
| Economic Viability | Favorable for industrial production due to simple work-up and high purity.[1] | Likely high cost due to the complex starting material. | Potentially cost-effective due to high yield, but requires careful handling of sodium hydride. |
Experimental Protocols
Method A: Magnesium Chloride/Triethylamine Catalyzed Synthesis
This method is noted for its suitability for industrial production due to straightforward post-treatment and high product purity.[1]
Procedure:
-
Add 125 mL of ethyl acetate (B1210297) and 13.6 g (80 mmol) of potassium monoethyl malonate to a three-neck flask.
-
Stir the mixture and cool to 0-5°C.
-
Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.
-
Heat the mixture to 35°C over 30 minutes and stir for 6 hours at this temperature.
-
Cool the reaction mixture to 0°C.
-
Dropwise add 6 mL (57 mmol) of isobutyryl chloride at 0-5°C over approximately 1 hour.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
After the reaction is complete, cool the mixture to 0°C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20°C.
-
Separate the organic phase and extract the aqueous layer three times with 40 mL of toluene (B28343) each.
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated saline solution.
-
Evaporate the solvent under reduced pressure.
-
Distill the crude product under reduced pressure to obtain the final product.
Method B: Synthesis from α-Acetyl this compound
This method provides a high yield and purity of the final product.
Procedure:
-
Dissolve 38.8 g of α-acetyl this compound in 150 mL of ether in a 500 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the mixture to -5°C.
-
Dropwise add 120 mL of pre-cooled 10% ammonia water with stirring.
-
Maintain the reaction at -5°C to 0°C for 2 hours after the addition is complete.
-
Separate the ether layer and extract the aqueous phase twice with 50 mL of ether each time.
-
Combine the ether layers and add them to 160 mL of 5% hydrochloric acid.
-
Stir the mixture at -5°C to 0°C for 2 hours.
-
Separate the ether layer again and extract the aqueous phase twice with 50 mL of ether each time.
-
Combine the ether layers, wash with saturated sodium bicarbonate solution, and evaporate the ether under atmospheric pressure.
-
Collect the fraction at 48-50°C/670Pa to obtain this compound.
Method C: Sodium Hydride Catalyzed Condensation
This method results in a high yield of this compound.[2]
Procedure:
-
To a solution of 400 cc of benzene (B151609), 850 cc of diethyl carbonate, and 200 cc of hexamethyl phosphoric acid triamide, add 60 g of sodium hydride (80% in paraffin (B1166041) oil).
-
Add 10 g of methyl isopropyl ketone to the mixture and heat to 70-80°C.
-
Once the reaction starts, cool the mixture to approximately 30°C.
-
Dropwise add a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene over 2 hours at 30°C.
-
Let the reaction mixture stand overnight.
-
Carefully add methanol (B129727) to the cooled mixture, followed by acidification with aqueous hydrochloric acid.
-
Process the reaction mixture as described in the original patent to isolate the product.
Economic Comparison of Synthesis Methods
An economic analysis of the three methods reveals significant differences in the cost of starting materials and reagents.
-
Method A (Magnesium Chloride/Triethylamine): This method uses relatively common and moderately priced starting materials such as potassium monoethyl malonate and isobutyryl chloride. The use of triethylamine and anhydrous magnesium chloride adds to the cost, but the straightforward work-up and high purity of the product make it economically attractive for larger-scale production.
-
Method B (from α-Acetyl this compound): The primary economic challenge of this method is the cost and availability of the starting material, α-acetyl this compound. As a more complex and less common chemical, it is likely to be significantly more expensive than the basic starting materials used in the other methods. While the yield and purity are high, the high cost of the starting material may render this method less economically viable for bulk production.
-
Method C (Sodium Hydride Catalyzed Condensation): This method utilizes readily available and relatively inexpensive starting materials like methyl isopropyl ketone and diethyl carbonate. Sodium hydride is a potent but also a more hazardous and costly reagent that requires special handling procedures, which can increase operational costs. However, the high reported yield of 81% makes this a strong candidate from a materials cost perspective, provided that safety and handling protocols are adequately addressed.
Workflow for Synthesis Method Comparison
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Isobutyrylacetate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl isobutyrylacetate, a flammable liquid that requires careful management. Adherence to these procedures is critical for operational safety and regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Protective Clothing: A laboratory coat is essential to protect from accidental splashes.
-
Respiratory Protection: In case of inadequate ventilation, use a respirator with a suitable filter.[2]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3] Ensure that an eyewash station and safety shower are readily accessible.
Spills and Leaks Management
In the event of a spill, immediate action is necessary to contain and clean the affected area:
-
Eliminate Ignition Sources: As this compound is a flammable liquid, remove all sources of ignition, such as open flames, sparks, and hot surfaces, from the vicinity.[1][4] Use spark-proof tools and explosion-proof equipment during cleanup.[1][4]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.[1]
-
Containment and Absorption: For small spills, absorb the liquid with an inert material like sand, silica (B1680970) gel, or vermiculite.[1][3][4] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][4]
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure safety. Do not dispose of this chemical down the drain or in regular trash.[4]
-
Waste Segregation: Collect waste this compound in a dedicated, clearly labeled, and chemically compatible waste container.[5] Do not mix it with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[4][6]
-
Containerization: Use a robust, leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure cap.[5][7] Do not overfill the container; leave at least 10% headspace to accommodate vapor expansion.[5][7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and any other components present with their approximate concentrations.[7][8]
-
Temporary Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4] This area should be a designated flammables storage area.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][4][5] The primary recommended method of disposal is incineration in an approved waste disposal plant.[4]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound relevant to its safe handling and disposal are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7152-15-0 | [1][4] |
| Appearance | Clear, colorless liquid | [1] |
| Flash Point | 44 °C (111.2 °F) - closed cup | [1][2] |
| Density | 0.98 g/mL at 25 °C | [2] |
| Boiling Point | 173 °C | [2] |
| Melting Point | -9 °C | [2] |
| Storage Class | Flammable liquids | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 异丁酰乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
